Cyanidin 3-sophoroside chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNFWBVNFUISGD-VENVAYKGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, analytical methodologies, and key biological activities of Cyanidin 3-sophoroside chloride. As a prominent member of the anthocyanin family of flavonoids, this compound is of significant interest for its antioxidant properties and potential therapeutic applications.[1][2]
Core Physicochemical Data
The fundamental properties of this compound are summarized below. These values are critical for its handling, formulation, and analytical characterization.
Table 1: Chemical Identification and Formula
| Property | Value |
|---|---|
| IUPAC Name | (2S,3R,5S)-2-[(2S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
| Synonyms | Cyanidin 3-O-(2-O-β-D-glucopyranosyl)-β-D-glucopyranoside chloride, Sophoroside chloride[2][3] |
| CAS Number | 18376-31-3[1][2], 38820-68-7[4][5] |
| Chemical Formula | C₂₇H₃₁ClO₁₆[1][2][4][6][7] |
| Molecular Weight | 646.98 g/mol [2][4][7][8] |
| Canonical SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-][1] |
Table 2: Physical and Chemical Properties
| Property | Value / Description |
|---|---|
| Appearance | Dark red / purple crystalline solid or powder.[6] |
| Purity | Typically ≥97% or ≥98% as determined by HPLC.[4][6] |
| Melting Point | 142-146 °C (literature value, though this may refer to a related compound).[9] |
| Solubility | Highly water-soluble.[6] Soluble in DMSO and Pyridine.[9] |
| Stability | Sensitive to heat and light. Degrades at temperatures >40°C.[6] Aqueous solutions should not be stored for more than one day.[10] |
| Storage | Store at -20°C in a dry, dark place.[2][4] |
Spectroscopic and Chromatographic Data
Spectral properties are essential for the identification and quantification of this compound.
Table 3: Spectroscopic and Chromatographic Properties
| Property | Value / Description |
|---|---|
| UV-Vis λmax | Approximately 520 nm in acidic solutions (e.g., 0.1% HCl in 75% MeOH), characteristic for cyanidin glycosides.[11][12] The absorption maximum exhibits a bathochromic shift (to longer wavelengths) as pH increases.[12][13] |
| Mass Spectrometry | Precursor ion (M+) m/z: 611.16.[14][15] Fragmentation typically yields an aglycone fragment at m/z 287.[14][15] |
| Purity Assay | Routinely performed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at ~520 nm.[2][6] |
Experimental Protocols
The following sections detail generalized protocols for the extraction, purification, and analysis of this compound, based on common methodologies for anthocyanins.
This compound is naturally sourced from various fruits and flowers, such as red raspberries.[1][13]
-
Homogenization and Extraction : Pulverized, lyophilized plant material (e.g., flower petals) is extracted with an acidified organic solvent, such as 70% aqueous acetone or methanol containing 0.01% trifluoroacetic acid (TFA), to stabilize the flavylium cation.[16] The extraction is typically performed at a low temperature (e.g., 4°C) with stirring for 1-2 hours.[16]
-
Solvent Removal : The combined extracts are centrifuged, and the supernatant is collected. The organic solvent is removed under reduced pressure at ambient temperature to prevent degradation.[16]
-
Purification by Column Chromatography : The resulting aqueous extract is purified using column chromatography. A common workflow involves a first step with an Amberlite XAD-7 column, followed by further purification on a Sephadex LH-20 column to separate individual anthocyanins.[13]
-
Lyophilization : The purified fractions are lyophilized to yield the final solid compound.
Caption: General workflow for extraction and analysis.
High-Performance Liquid Chromatography is the standard method for assessing the purity of this compound.[2][6]
-
System : An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector, a binary gradient pump, and an autosampler.[16]
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient elution is employed, commonly using:
-
Mobile Phase A: Acidified water (e.g., 0.1% TFA or 5% formic acid).
-
Mobile Phase B: Acetonitrile or HPLC-grade methanol.
-
-
Detection : The eluent is monitored at the visible maximum absorption wavelength of the compound, approximately 520 nm.[6][11]
-
Quantification : Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for definitive identification.
-
Ionization : Electrospray ionization (ESI) in positive mode is standard for anthocyanins.[14]
-
Mass Analysis : The system identifies the molecular ion (e.g., m/z 611 for the cation).[14][15]
-
Tandem MS (MS/MS) : Fragmentation of the parent ion is performed to confirm the structure. A characteristic fragment is the cyanidin aglycone at m/z 287, resulting from the loss of the sophoroside (disaccharide) moiety.[14][15]
Biological Activity and Chemical Behavior
The primary mode of action for this compound involves its potent antioxidant properties. It functions by scavenging free radicals and inhibiting oxidative stress, thereby protecting cells from damage.[1] This activity is central to its potential health benefits, including roles in mitigating inflammatory pathways and cellular signaling.[1]
Caption: Simplified antioxidant mechanism of action.
A defining physicochemical characteristic of all anthocyanins, including this compound, is the reversible structural transformation and corresponding color change in response to pH.[12][17]
-
Low pH (<3) : Exists predominantly as the red-colored flavylium cation.[13][17]
-
Medium pH (4-6) : Undergoes hydration to form the colorless carbinol pseudo-base, which is in equilibrium with the violet quinoidal base.[13]
-
High pH (>7) : Further deprotonation leads to the formation of blue/violet anionic quinoidal bases, which are generally less stable.[17]
This behavior is critical for its application as a natural colorant and influences its stability and bioavailability in different environments.
References
- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]
- 2. This compound analytical standard 18376-31-3 [sigmaaldrich.com]
- 3. This compound - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. tokiwaph.co.jp [tokiwaph.co.jp]
- 5. This compound | 38820-68-7 [chemicalbook.com]
- 6. biolink.no [biolink.no]
- 7. abmole.com [abmole.com]
- 8. This compound | CAS#:18376-31-3 | Chemsrc [chemsrc.com]
- 9. This compound - Analytical Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyanidin 3-sophoroside | C27H31O16+ | CID 44256720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural plant sources of Cyanidin 3-sophoroside chloride, a significant anthocyanin with potent biological activities. This document details its presence in various plant species, quantitative data, experimental protocols for its analysis, and its known signaling pathway interactions.
Introduction to this compound
This compound is a water-soluble flavonoid, a subclass of anthocyanins, responsible for the vibrant red, purple, and blue pigments in many flowers, fruits, and vegetables.[1] Its structure consists of a cyanidin aglycone linked to a sophorose sugar moiety.[1] This compound is of significant interest to the scientific and pharmaceutical communities due to its potent antioxidant properties and its role as a non-competitive reversible inhibitor of polyphenol oxidase (PPO), an enzyme responsible for browning in fruits and vegetables.[2] Its potential health benefits, including the prevention of cardiovascular diseases and certain cancers, are also under active investigation.[1]
Natural Plant Sources
This compound is found in a variety of plant species. The primary sources identified in the scientific literature are detailed below.
Table 1: Natural Plant Sources of this compound
| Plant Family | Species Name | Common Name | Plant Part | Reference(s) |
| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | [3][4][5] |
| Rosaceae | Rubus occidentalis | Black Raspberry | Fruit | [3] |
| Rosaceae | Hybrid Berries (e.g., Boysenberry) | Hybrid Berry | Fruit | [3] |
| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower Petals | [6][7][8][9][10] |
| Asteraceae | Cynara scolymus | Artichoke | Flowers, Bracts, Leaves | [11] |
| Brassicaceae | Brassica oleracea | Red Cabbage | Leaves | [1] |
| Moraceae | Morus spp. | Mulberry | Fruit | [12] |
| Lamiaceae | Perilla frutescens | Perilla | Leaves | |
| Grossulariaceae | Ribes nigrum | Blackcurrant | Fruit | |
| Solanaceae | Solanum tuberosum | Purple Potato | Tuber |
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and extraction method. The following table summarizes available quantitative data.
Table 2: Quantitative Analysis of Cyanidin 3-Sophoroside in Plant Sources
| Plant Species | Cultivar/Variety | Concentration (mg/100g FW) | Analytical Method | Reference(s) |
| Rubus idaeus (Red Raspberry) | Not specified | 3.55 | HPLC | [5] |
| Rubus idaeus (Red Raspberry) | 'Muskoka' | 106.23 | HPLC | [13] |
| Rubus idaeus (Red Raspberry) | 'Ample' | 33.91 | HPLC | [13] |
| Rubus idaeus (Red Raspberry) | Not specified | 45.98 | HPLC | [13] |
| Rubus spp. (Blackberry and Hybridberry) | Multiple Cultivars | Varies | HPLC | [3] |
| Hibiscus rosa-sinensis | Red Cultivar | Highest among tested cultivars | UHPLC-ESI+-Orbitrap-MS | [6][7] |
FW: Fresh Weight
Experimental Protocols
The extraction and quantification of this compound are critical for accurate analysis. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.
4.1. Extraction of this compound from Plant Material
This protocol is a generalized procedure based on methods cited for artichoke and raspberry analysis.[11][14]
-
Sample Preparation: Lyophilize fresh plant material (e.g., petals, fruit) and grind to a fine powder.
-
Extraction:
-
Weigh approximately 0.5 g of the pulverized sample into an Erlenmeyer flask.
-
Add 100 mL of an extraction solvent (e.g., 70% (v/v) aqueous acetone containing 0.01% (v/v) trifluoroacetic acid (TFA)).
-
Stir for 1 hour at 4°C, ensuring the flask is flushed with nitrogen to prevent oxidation.
-
Centrifuge the extract (e.g., 5 min at 4,000 rpm).
-
Re-extract the solid residue twice more with the same extraction solvent.
-
-
Solvent Removal and Purification:
-
Combine the supernatants and remove the organic solvent under reduced pressure at ambient temperature.
-
Adjust the pH of the remaining aqueous phase to 1.5 with TFA.
-
Perform liquid-liquid extraction with ethyl acetate (3 x 50 mL) to remove less polar phenolic compounds. Discard the organic phase.
-
Evaporate the aqueous phase to dryness in vacuo at ambient temperature.
-
-
Final Sample Preparation:
-
Dissolve the residue in a known volume (e.g., 1 mL) of acidified water (0.01% TFA).
-
Filter the solution through a 0.45 µm membrane filter prior to HPLC analysis.
-
4.2. Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methodologies for analyzing anthocyanins in mulberry and other fruits.[12]
-
Instrumentation: HPLC system equipped with a diode array detector (DAD) or a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Eclipse XDB-C18, 4.6 × 250 mm I.D., 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.5% formic acid in water.
-
Solvent B: 0.5% formic acid in acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 520 nm.
-
Quantification:
-
Prepare a calibration curve using a certified analytical standard of this compound.[15]
-
Inject a known volume of the filtered plant extract.
-
Identify the peak corresponding to Cyanidin 3-sophoroside based on retention time and UV-Vis spectrum compared to the standard.
-
Quantify the concentration based on the peak area and the calibration curve.
-
Signaling Pathways and Mechanisms of Action
This compound and related cyanidin compounds exhibit significant biological activities through various mechanisms.
5.1. Inhibition of Polyphenol Oxidase (PPO)
Cyanidin 3-sophoroside is a potent non-competitive inhibitor of PPO.[2] This inhibition is crucial in preventing enzymatic browning in fruits and has applications in the food industry.
Caption: Mechanism of Polyphenol Oxidase (PPO) inhibition by Cyanidin 3-sophoroside.
5.2. Cellular Signaling Pathways
While direct signaling pathways for this compound are still under extensive research, studies on the closely related Cyanidin chloride provide insights into its potential cellular effects, particularly in cancer cells.
A notable mechanism involves the induction of apoptosis in colorectal cancer cells through the modulation of the NF-κB and Nrf2 signaling pathways.[16] Cyanidin chloride has been shown to suppress NF-κB signaling while activating the Nrf2 pathway.[16] The activation of Nrf2 appears to be a prerequisite for the inhibition of NF-κB and subsequent apoptosis.[16]
Caption: Proposed signaling pathway of Cyanidin chloride in inducing apoptosis.
Conclusion
This compound is a valuable natural compound with significant potential in the food and pharmaceutical industries. Its presence in a range of common fruits and flowers, coupled with its potent biological activities, makes it a compelling subject for further research and development. The methodologies outlined in this guide provide a foundation for the accurate identification, quantification, and mechanistic study of this important anthocyanin. Further investigation into its specific signaling pathways and bioavailability will be crucial for harnessing its full therapeutic potential.
References
- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]
- 2. Unraveling the inhibition mechanism of cyanidin-3-sophoroside on polyphenol oxidase and its effect on enzymatic browning of apples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthocyanin profiles among Rubus species | International Society for Horticultural Science [ishs.org]
- 5. Concentration data for Cyanidin 3-O-sophoroside in Red raspberry, raw - Phenol-Explorer [phenol-explorer.eu]
- 6. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa- sinensis Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 13. Showing details for content value of Cyanidin 3-O-sophoroside in Red raspberry, raw - Phenol-Explorer [phenol-explorer.eu]
- 14. researchgate.net [researchgate.net]
- 15. extrasynthese.com [extrasynthese.com]
- 16. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Cyanidin 3-sophoroside in Berries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin 3-sophoroside is a prominent anthocyanin found in various berries, most notably in red raspberries (Rubus idaeus), contributing significantly to their vibrant red color. Anthocyanins, a class of flavonoid compounds, are of great interest to researchers and drug development professionals due to their potent antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and cardioprotective effects. Understanding the intricate biosynthetic pathway of cyanidin 3-sophoroside at a molecular level is crucial for metabolic engineering efforts aimed at enhancing its production in fruits and for exploring its therapeutic applications. This technical guide provides a comprehensive overview of the core biosynthesis pathway, key enzymes and genes involved, quantitative data on its accumulation, detailed experimental protocols for its analysis, and a visualization of the underlying molecular processes.
The Biosynthesis Pathway of Cyanidin 3-sophoroside
The biosynthesis of cyanidin 3-sophoroside is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches. The pathway can be broadly divided into two major stages: the synthesis of the cyanidin aglycone and its subsequent glycosylation to form cyanidin 3-sophoroside.
Synthesis of the Cyanidin Aglycone
The formation of the cyanidin core structure originates from the amino acid L-phenylalanine. A series of enzymatic reactions, catalyzed by enzymes encoded by a suite of well-characterized genes, leads to the production of cyanidin. The expression of these genes is tightly regulated and significantly upregulated during fruit ripening, coinciding with the accumulation of anthocyanins[1][2].
The key enzymatic steps are:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonoid 3'-hydroxylase (F3'H): Further hydroxylates dihydrokaempferol to produce dihydroquercetin.
-
Dihydroflavonol 4-reductase (DFR): Reduces dihydroquercetin to leucocyanidin.
-
Anthocyanidin synthase (ANS) or Leucoanthocyanidin dioxygenase (LDOX): Oxidizes leucocyanidin to the unstable cyanidin aglycone. A nonsense mutation in the ANS gene has been shown to be responsible for the yellow fruit phenotype in some raspberry cultivars, highlighting its critical role in the pathway[1][3].
Glycosylation of Cyanidin to Cyanidin 3-sophoroside
The cyanidin aglycone is highly unstable and is immediately stabilized through glycosylation. The formation of cyanidin 3-sophoroside involves a two-step glycosylation process:
-
UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT): This enzyme transfers a glucose moiety from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone, forming the more stable cyanidin 3-glucoside.
-
UDP-glucose:cyanidin 3-O-glucoside-2''-O-glucosyltransferase: A second glucosyltransferase then adds another glucose molecule to the 2''-position of the existing glucose on cyanidin 3-glucoside, forming the disaccharide sophorose and yielding the final product, cyanidin 3-sophoroside. While the specific gene for this enzyme in Rubus idaeus is not yet fully characterized, studies on other plants have identified flavonoid 3-O-glucoside:2″-O-glucosyltransferases responsible for such modifications[4].
Quantitative Data
The accumulation of cyanidin 3-sophoroside is a key determinant of the color and phytochemical profile of many berries. The table below summarizes the reported concentrations of this compound in red raspberries.
| Berry Species | Cultivar/Variety | Concentration of Cyanidin 3-sophoroside (mg/100g fresh weight) | Reference |
| Red Raspberry (Rubus idaeus) | Not specified | 20-60 | [5] |
| Red Raspberry (Rubus idaeus) | Not specified | 1.4-1.5 times higher than cyanidin 3-glucoside | [6] |
Note: Enzyme kinetic data (Km, Vmax) for the specific enzymes in the cyanidin 3-sophoroside biosynthesis pathway from berry species are not extensively reported in the literature and represent a knowledge gap.
Experimental Protocols
Extraction and Quantification of Cyanidin 3-sophoroside from Berries
This protocol describes a general method for the extraction and quantification of anthocyanins, including cyanidin 3-sophoroside, from berry tissue.
Materials:
-
Berry tissue (fresh or frozen at -80°C)
-
Extraction solvent: 80/20 acetonitrile/0.3% phosphoric acid in water[7]
-
Homogenizer
-
Centrifuge and centrifuge tubes
-
HPLC system with a C18 column and a photodiode array (PDA) detector
-
Cyanidin 3-sophoroside standard
Procedure:
-
Weigh approximately 0.3 g of berry tissue.
-
Add 30 mL of extraction solution.
-
Homogenize the tissue for 1.5 minutes.
-
Centrifuge the homogenate at 2,500 rpm for 10 minutes.
-
Collect the supernatant for HPLC analysis.
-
Inject the supernatant into the HPLC system.
-
Separate the anthocyanins using a suitable gradient of acetonitrile and acidified water.
-
Detect the eluting compounds using the PDA detector at 520 nm.
-
Identify cyanidin 3-sophoroside by comparing the retention time and UV-Vis spectrum with the standard.
-
Quantify the compound by creating a standard curve with the cyanidin 3-sophoroside standard.
In Vitro Assay for Anthocyanidin Synthase (ANS) Activity
This protocol provides a method for determining the activity of ANS, a key enzyme in cyanidin biosynthesis.
Materials:
-
Plant tissue extract containing ANS
-
Assay buffer: 25 mM HEPES buffer (pH 7.4) containing 0.2 mM EDTA, 2 mM ascorbic acid, and 2% (w/v) PVP[8]
-
Substrate: Leucocyanidin
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a crude enzyme extract by homogenizing berry tissue in ice-cold assay buffer followed by centrifugation to remove cell debris[8].
-
The reaction mixture should contain the enzyme extract and leucocyanidin in the assay buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C).
-
Stop the reaction at various time points by adding an organic solvent (e.g., ethyl acetate).
-
Extract the produced cyanidin into the organic phase.
-
Quantify the cyanidin produced either spectrophotometrically by measuring the absorbance at its λmax (around 530 nm) or by HPLC analysis.
-
Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.
In Vitro Assay for UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) Activity
This protocol outlines a method to measure the activity of UFGT, the enzyme responsible for the first glycosylation step.
Materials:
-
Plant tissue extract containing UFGT
-
Assay buffer: 100 mM Tris-HCl (pH 7.5) with 0.1% (v/v) β-mercaptoethanol[9]
-
Substrates: Cyanidin and UDP-glucose
-
HPLC system
Procedure:
-
Prepare a crude enzyme extract as described for the ANS assay.
-
The reaction mixture should contain the enzyme extract, cyanidin, and UDP-glucose in the assay buffer[9].
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour)[10].
-
Terminate the reaction by adding methanol[9].
-
Analyze the reaction mixture by HPLC to separate and quantify the product, cyanidin 3-glucoside.
-
Enzyme activity is calculated based on the amount of cyanidin 3-glucoside produced.
Mandatory Visualizations
References
- 1. Integrated metabolomics and transcriptomics unravel the biosynthZaesis mechanism of anthocyanin in postharvest red raspberry (Rubus idaeus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Nonsense Mutation Inside Anthocyanidin Synthase Gene Controls Pigmentation in Yellow Raspberry (Rubus idaeus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A flavonoid 3-O-glucoside:2″-O-glucosyltransferase responsible for terminal modification of pollen-specific flavonols in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
- 8. Assay of anthocyanin biosynthetic enzyme activity [protocols.io]
- 9. Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
In-Depth Technical Guide: Biological Activities of Cyanidin 3-Sophoroside Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin 3-sophoroside chloride, an anthocyanin found in various pigmented plants, has garnered scientific interest for its potential health benefits. This technical guide provides a comprehensive overview of the current understanding of its biological activities, with a focus on its neuroprotective and enzyme inhibitory properties. While research specific to this compound is emerging, this document compiles available quantitative data, detailed experimental protocols, and explores its known mechanisms of action through signaling pathways. This guide aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a glycosidic form of cyanidin, belonging to the anthocyanin subclass of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers. The structure of this compound consists of a cyanidin aglycone linked to a sophorose sugar moiety (a disaccharide of glucose). This glycosylation influences its solubility, stability, and bioavailability, thereby affecting its biological activity.[1]
This document details the known biological activities of this compound, with a particular focus on neuroprotective and enzyme inhibitory effects, for which specific data is available. It also touches upon other potential activities such as antioxidant, anti-inflammatory, and anticancer effects, primarily based on the activities of the parent cyanidin molecule and related glycosides, highlighting the need for further research on the sophoroside form.
Neuroprotective Activities
Recent studies have indicated the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease models.
Quantitative Data
A comparative study on an aluminum chloride (AlCl₃)-induced zebrafish model of Alzheimer's disease demonstrated the neuroprotective effects of several cyanidin derivatives, including cyanidin 3-sophoroside (C3S). The following table summarizes the key quantitative findings for C3S at a concentration of 4 µM.
| Parameter | Model Group (AlCl₃) | C3S (4 µM) Treated Group | Donepezil (Dpz) Treated Group | Control Group |
| AChE Activity (U/mgprot) | ~1.8 | ~1.3 | ~1.1 | ~1.0 |
| SOD Activity (U/mgprot) | ~25 | ~35 | ~40 | ~45 |
| GSH Level (µmol/gprot) | ~10 | ~15 | ~18 | ~20 |
| MDA Level (nmol/mgprot) | ~12 | ~8 | ~7 | ~6 |
Data are approximated from graphical representations in the source study and presented for comparative purposes.
Experimental Protocol: Neuroprotection Assessment in Zebrafish
The following protocol is based on the methodology used to assess the neuroprotective effects of cyanidin derivatives in a zebrafish model of Alzheimer's disease.
2.2.1. Animal Model and Treatment
-
Model Organism: Wild-type AB strain zebrafish larvae.
-
Induction of Neurotoxicity: Zebrafish larvae at 3 days post-fertilization (dpf) were exposed to 150 µM AlCl₃ in E3 medium for 3 days to induce neurotoxicity.
-
Treatment: From 3 dpf to 6 dpf, larvae were co-exposed to AlCl₃ and this compound at a final concentration of 4 µM. A positive control group was treated with Donepezil (4 µM).
-
Control Groups: A control group receiving only E3 medium and a model group receiving only AlCl₃ were maintained.
2.2.2. Behavioral Analysis
-
At 6 dpf, the locomotor activity of individual larvae was tracked using an automated video tracking system. Parameters such as total distance moved and average speed were recorded to assess motor function.
2.2.3. Biochemical Assays
-
Sample Preparation: At 6 dpf, zebrafish larvae from each group were collected, homogenized in a suitable buffer on ice, and centrifuged to obtain the supernatant for biochemical analysis.
-
Acetylcholinesterase (AChE) Activity: AChE activity was measured using a commercially available kit based on the Ellman method, which detects the product of acetylcholine hydrolysis.
-
Superoxide Dismutase (SOD) Activity: SOD activity was determined using a kit that measures the inhibition of a superoxide-generating system.
-
Glutathione (GSH) Level: GSH levels were quantified using a kit based on the reaction of GSH with a specific chromogenic substrate.
-
Malondialdehyde (MDA) Level: MDA levels, an indicator of lipid peroxidation, were measured using a thiobarbituric acid reactive substances (TBARS) assay kit.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through multiple mechanisms. The data suggests an enhancement of the antioxidant defense system and a reduction of cholinergic system dysfunction.
Experimental workflow for assessing neuroprotective effects.
Enzyme Inhibitory Activity
This compound has been identified as a potent inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables.
Quantitative Data
The inhibitory effect of cyanidin 3-sophoroside (CS) on polyphenol oxidase was investigated, revealing a non-competitive inhibition mechanism.
| Parameter | Value |
| Inhibition Type | Non-competitive |
| Binding Energy (Molecular Docking) | -8.124 kcal/mol |
| Activation Energy of Quenching | 4.654 ± 0.1091 kJ/mol |
Experimental Protocol: Polyphenol Oxidase (PPO) Inhibition Assay
The following protocol is based on the methodology used to characterize the inhibition of PPO by cyanidin 3-sophoroside.
3.2.1. Enzyme and Substrate
-
Enzyme: Mushroom polyphenol oxidase (tyrosinase).
-
Substrate: L-DOPA.
3.2.2. Inhibition Assay
-
A reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and varying concentrations of this compound was prepared.
-
The reaction was initiated by adding the PPO enzyme solution.
-
The formation of dopachrome was monitored spectrophotometrically by measuring the increase in absorbance at 475 nm over time.
-
The mode of inhibition was determined by analyzing Lineweaver-Burk plots generated from reaction rates at different substrate and inhibitor concentrations.
3.2.3. Fluorescence Quenching Studies
-
The interaction between PPO and this compound was further investigated by measuring the quenching of the intrinsic fluorescence of PPO in the presence of increasing concentrations of the inhibitor. Fluorescence emission spectra were recorded at different temperatures to determine the quenching mechanism (static or dynamic) and calculate thermodynamic parameters.
Signaling Pathways and Mechanisms of Action
This compound inhibits PPO through a non-competitive mechanism, meaning it binds to a site on the enzyme other than the active site. This binding induces a conformational change in the enzyme, reducing its catalytic efficiency. Molecular docking studies suggest a stable binding interaction.
Mechanism of non-competitive inhibition of PPO.
Other Potential Biological Activities
While specific research on this compound is limited, the known activities of its aglycone, cyanidin, and other cyanidin glycosides like cyanidin-3-O-glucoside (C3G), suggest potential for antioxidant, anti-inflammatory, and anticancer effects. Further investigation is required to confirm these activities for the sophoroside form.
Antioxidant Activity
Cyanidin and its glycosides are known to be potent antioxidants, capable of scavenging free radicals.[1] This activity is attributed to the phenolic hydroxyl groups in their structure.
Representative Experimental Protocol: DPPH Radical Scavenging Assay
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Varying concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark, and the decrease in absorbance at 517 nm is measured spectrophotometrically.
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity
Cyanidin and C3G have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Representative Experimental Protocol: Anti-inflammatory Assay in Cell Culture
-
Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages or THP-1 human monocytes.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response.
-
Treatment: Cells are pre-treated with various concentrations of this compound before stimulation with LPS.
-
Analysis:
-
Cytokine Production: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using ELISA.
-
Gene Expression: The expression of genes encoding inflammatory mediators is quantified by RT-qPCR.
-
Signaling Pathway Analysis: The activation of NF-κB and MAPK pathways is assessed by Western blotting for key phosphorylated proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK).
-
Hypothesized inhibition of the NF-κB pathway.
Anticancer Activity
The cyanidin aglycone and C3G have demonstrated anticancer properties in various cancer cell lines, including breast and colon cancer cells. These effects are often mediated through the induction of apoptosis and inhibition of cell proliferation.
Representative Experimental Protocol: Anticancer Assay in Cell Culture
-
Cell Lines: Human breast cancer cell line (e.g., MCF-7) and human colon cancer cell line (e.g., HCT-116).
-
Treatment: Cells are treated with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).
-
Analysis:
-
Cell Viability: Cell viability is assessed using assays such as MTT or CCK-8 to determine the IC₅₀ value.
-
Apoptosis: The induction of apoptosis is evaluated by flow cytometry using Annexin V/Propidium Iodide staining.
-
Cell Cycle Analysis: The effect on the cell cycle distribution is analyzed by flow cytometry after staining with a DNA-binding dye.
-
Protein Expression: The expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins) is analyzed by Western blotting.
-
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly as a neuroprotective agent and a polyphenol oxidase inhibitor. The available data provides a solid foundation for its potential application in the pharmaceutical and food industries. However, research specifically focused on this compound is still in its early stages.
Future research should aim to:
-
Conduct comprehensive in vitro antioxidant assays (e.g., DPPH, FRAP, ORAC) to quantify the antioxidant capacity of this compound and compare it with other anthocyanins.
-
Investigate its anti-inflammatory and anticancer activities in relevant cell and animal models to elucidate the specific signaling pathways involved.
-
Explore its potential anti-diabetic properties.
-
Conduct pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for harnessing its full therapeutic and functional potential.
References
The Antioxidant Prowess of Cyanidin 3-sophoroside chloride: A Technical Guide
For Immediate Release
[City, State] – [Date] – Cyanidin 3-sophoroside chloride, a naturally occurring anthocyanin, is garnering significant attention within the scientific community for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms underpinning its antioxidant activity, offering valuable insights for researchers, scientists, and drug development professionals. Sourced from various plants, including berries and red cabbage, this flavonoid demonstrates a remarkable capacity to neutralize free radicals and modulate cellular antioxidant defenses, positioning it as a promising candidate for further investigation in health and disease.[1]
Core Antioxidant Mechanisms
This compound exerts its antioxidant effects through a dual strategy: direct radical scavenging and modulation of intracellular antioxidant pathways. Its chemical structure, characterized by a sophorose sugar moiety attached to a cyanidin backbone, is pivotal to its function.[1]
Direct Radical Scavenging Activity
The primary antioxidant mechanism of this compound is its ability to directly scavenge free radicals.[1] The phenolic hydroxyl groups on the cyanidin structure readily donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thereby terminating damaging chain reactions within cells. This direct quenching of harmful radicals is a key contributor to its protective effects against oxidative stress.
While specific quantitative data for this compound is still emerging in the literature, the radical scavenging capabilities of anthocyanins, in general, are well-documented. The following table summarizes typical quantitative data obtained for similar anthocyanin compounds in common in vitro antioxidant assays.
| Assay | Description | Typical IC50 / Value Range for Anthocyanins |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change. | Varies widely depending on the specific anthocyanin and assay conditions. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. | Generally shows high scavenging activity for anthocyanins. |
| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Anthocyanins typically exhibit high ORAC values. |
Modulation of Cellular Antioxidant Pathways: The Nrf2 Connection
Beyond direct radical scavenging, emerging evidence suggests that cyanidin compounds, including likely this compound, can bolster the cell's own antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Nrf2 is a critical transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes.[2]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[2] In the presence of oxidative stress or in response to inducers like cyanidin compounds, Nrf2 is released from Keap1 and translocates to the nucleus.[2] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] This leads to an upregulation of the cell's endogenous antioxidant capacity.
Experimental Protocols
To facilitate further research, this section outlines standardized methodologies for key experiments used to evaluate the antioxidant properties of compounds like this compound.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add varying concentrations of the this compound solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A suitable standard, such as ascorbic acid or Trolox, should be run in parallel.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
Western Blot Analysis for Nrf2 Pathway Activation
Principle: This technique is used to detect and quantify the levels of specific proteins involved in the Nrf2 pathway, such as Nrf2, Keap1, HO-1, and NQO1, in cell lysates.
Protocol:
-
Culture a suitable cell line (e.g., HepG2 or RAW 264.7 macrophages) and treat with different concentrations of this compound for a specified time.
-
Lyse the cells to extract total protein. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
This compound is a compelling natural compound with a multifaceted antioxidant mechanism. Its ability to both directly neutralize harmful free radicals and to upregulate the body's endogenous antioxidant defenses through the Nrf2 pathway highlights its therapeutic potential. Further research is warranted to fully elucidate its bioavailability, metabolic fate, and efficacy in in vivo models of diseases associated with oxidative stress. The detailed experimental protocols provided herein offer a framework for continued investigation into the promising health benefits of this potent anthocyanin.
References
Cyanidin 3-sophoroside chloride as a polyphenol oxidase (PPO) inhibitor.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Enzymatic browning, a process primarily mediated by polyphenol oxidase (PPO), poses a significant challenge in the food and pharmaceutical industries, leading to undesirable changes in color, flavor, and nutritional value. The quest for effective and safe PPO inhibitors is a continuous endeavor. This technical guide delves into the core of cyanidin 3-sophoroside chloride, a naturally occurring anthocyanin, as a potent non-competitive and reversible inhibitor of polyphenol oxidase. Drawing from key scientific literature, this document provides a comprehensive overview of its inhibitory mechanism, quantitative inhibition data, and detailed experimental protocols for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel anti-browning agents and therapeutic interventions targeting PPO activity.
Introduction to Polyphenol Oxidase and Enzymatic Browning
Polyphenol oxidase (PPO; EC 1.14.18.1) is a copper-containing enzyme widely distributed in nature, responsible for the oxidation of phenolic compounds to quinones in the presence of oxygen.[1] These highly reactive quinones subsequently polymerize to form dark-colored pigments, a phenomenon known as enzymatic browning.[1] While this process can be beneficial in the production of certain products like tea and raisins, it is largely considered detrimental in fruits, vegetables, and some beverages, leading to significant economic losses.[1] Consequently, the inhibition of PPO is a key strategy to prevent enzymatic browning and preserve the quality of various products.
This compound: A Natural PPO Inhibitor
This compound is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many flowers, fruits, and vegetables. It has been identified as a potent inhibitor of PPO.[2][3]
Mechanism of PPO Inhibition
Kinetic studies have demonstrated that this compound acts as a non-competitive reversible inhibitor of PPO.[2][4] This mode of inhibition signifies that the inhibitor does not bind to the active site of the enzyme but rather to a distinct allosteric site. This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency without preventing the substrate from binding to the active site. The reversible nature of the inhibition indicates that the inhibitor can dissociate from the enzyme, allowing it to regain its activity.
Molecular docking studies have provided further insights into the interaction between cyanidin 3-sophoroside and PPO. These computational analyses have estimated a binding energy of -8.124 kcal/mol , suggesting a strong and stable interaction between the inhibitor and the enzyme.[4]
Quantitative Inhibition Data
The inhibitory potency of this compound against PPO is a critical parameter for its application. While the primary literature confirms its potent inhibitory activity, specific IC50 and Ki values from the key study by Hemachandran et al. (2017) are not publicly available in the abstract. However, the non-competitive inhibition model provides a framework for understanding its efficacy.
| Parameter | Value | Method of Determination | Reference |
| Inhibition Type | Non-competitive, Reversible | Lineweaver-Burk Plot Analysis | [2][4] |
| Binding Energy | -8.124 kcal/mol | Molecular Docking | [4] |
Note: IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant) are crucial for a complete quantitative assessment. Further investigation of the full-text article by Hemachandran et al. (2017) is recommended to obtain these specific values.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize the inhibition of PPO by this compound.
PPO Activity and Inhibition Assay
This spectrophotometric assay is fundamental for measuring PPO activity and assessing the inhibitory effect of compounds like this compound.
Principle: The assay measures the rate of formation of colored quinones resulting from the PPO-catalyzed oxidation of a phenolic substrate, typically catechol. The increase in absorbance at a specific wavelength is monitored over time.
Materials:
-
Polyphenol Oxidase (PPO) enzyme extract (e.g., from mushroom or apple)
-
Catechol solution (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 6.5-7.0)
-
This compound solution (inhibitor)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and catechol solution in a cuvette.
-
To the test cuvette, add a specific concentration of the this compound solution. For the control, add an equal volume of the buffer.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25-30°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the PPO enzyme extract to the cuvette.
-
Immediately start monitoring the change in absorbance at 420 nm for a set duration (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
Kinetic Analysis (Lineweaver-Burk Plot)
This analysis is used to determine the mode of enzyme inhibition.
Procedure:
-
Perform the PPO activity assay as described in section 4.1.
-
Vary the concentration of the substrate (catechol) while keeping the enzyme concentration constant.
-
Repeat the experiment in the absence (control) and presence of different fixed concentrations of this compound.
-
Calculate the initial reaction velocities (V) for each substrate concentration ([S]).
-
Plot 1/V versus 1/[S] to generate a Lineweaver-Burk plot.
-
Analyze the plot: In non-competitive inhibition, the Vmax (y-intercept) decreases in the presence of the inhibitor, while the Km (x-intercept) remains unchanged.
Fluorescence Quenching Spectroscopy
This technique is employed to study the interaction between the inhibitor and the enzyme by monitoring changes in the intrinsic fluorescence of the protein.
Principle: PPO contains fluorescent amino acid residues (tryptophan, tyrosine, phenylalanine). When an inhibitor binds to the enzyme, it can quench this intrinsic fluorescence. The mechanism of quenching (static or dynamic) provides information about the nature of the interaction.
Procedure:
-
Prepare solutions of PPO at a constant concentration in a suitable buffer.
-
Add increasing concentrations of this compound to the PPO solutions.
-
Measure the fluorescence emission spectra of each sample using a spectrofluorometer, with an excitation wavelength typically around 280 nm.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate conformational changes in the secondary structure of PPO upon binding of the inhibitor.
Procedure:
-
Prepare solutions of PPO in the absence and presence of this compound in a suitable buffer.
-
Record the CD spectra of the samples in the far-UV region (e.g., 190-250 nm) using a CD spectropolarimeter.
-
Analyze the changes in the CD spectra to identify alterations in the α-helix, β-sheet, and random coil content of the enzyme.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Circular dichroism studies on conformational changes in protein molecules upon adsorption on ultrafine polystyrene particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical Properties of Polyphenol Oxidases from Ready-to-Eat Lentil (Lens culinaris Medik.) Sprouts and Factors Affecting Their Activities: A Search for Potent Tools Limiting Enzymatic Browning - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Health Benefits of Dietary Cyanidin 3-Sophoroside Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sophoroside chloride is a naturally occurring anthocyanin found in a variety of pigmented fruits and vegetables. As a member of the flavonoid family, it contributes to the vibrant red, purple, and blue colors of many plants. Beyond its role as a natural colorant, emerging scientific evidence indicates that this compound possesses a range of potential health benefits, primarily attributed to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its mechanisms of action, quantitative experimental data, and detailed methodologies for its study.
Due to the nascent stage of research specifically focused on this compound, this guide also incorporates data from studies on the closely related and well-researched compound, cyanidin 3-glucoside (C3G). Given their structural similarities, the biological activities of C3G are considered highly indicative of the potential effects of this compound. This is explicitly noted where data for C3G is presented.
Core Health Benefits and Mechanisms of Action
The health-promoting effects of this compound are multifaceted and primarily stem from its ability to counteract oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.
Antioxidant Activity
This compound is a powerful antioxidant capable of neutralizing reactive oxygen species (ROS) and other free radicals. This activity is crucial for protecting cells from oxidative damage to lipids, proteins, and DNA.
Mechanism of Action: The antioxidant capacity of this compound is attributed to its chemical structure, particularly the presence of hydroxyl groups on the B-ring, which can readily donate hydrogen atoms to stabilize free radicals.
Quantitative Data:
| Compound | Assay | IC50 / Activity | Source |
| Cyanidin 3-sophoroside | Superoxide Radical Scavenging | Rate constant: 2.2 × 10^5 M⁻¹s⁻¹ | [1] |
| Cyanidin 3-glucoside (C3G) | DPPH Radical Scavenging | IC50: Not explicitly found for C3S, but C3G shows strong activity | [2] |
| Cyanidin 3-glucoside (C3G) | Ferric Reducing Antioxidant Power (FRAP) | High activity reported in various plant extracts | [2] |
| Cyanidin 3-glucoside (C3G) | Total Reducing Power (TRP) | High activity reported in various plant extracts | [2] |
Anti-inflammatory Effects
Chronic inflammation is a key contributor to a wide range of diseases. This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action: The anti-inflammatory effects are largely mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines and enzymes.
Quantitative Data:
| Compound | Cell Line/Model | Effect | Quantitative Change | Source |
| Cyanidin chloride | Colorectal Cancer Cells | Inhibition of NF-κB signaling | Dose-dependent decrease in NF-κB reporter activity | [3][4] |
| Cyanidin 3-glucoside (C3G) | LPS-stimulated HUVECs | Inhibition of pro-inflammatory cytokines | Significant reduction in TNF-α, IL-6, and IL-1β production | [5] |
| Cyanidin 3-glucoside (C3G) | Human Intestinal HT-29 Cells | Reduced inflammatory mediators | Significant decrease in NO, PGE2, and IL-8 production | [6][7] |
Neuroprotective Properties
Oxidative stress and inflammation are major contributors to neurodegenerative diseases. The antioxidant and anti-inflammatory activities of cyanidin derivatives, including cyanidin 3-sophoroside, suggest a potential role in neuroprotection.
Mechanism of Action: Neuroprotection is thought to occur through the reduction of oxidative stress in the brain, inhibition of acetylcholinesterase (AChE) activity, and modulation of signaling pathways that promote neuronal survival.
Quantitative Data:
| Compound | Model | Effect | Quantitative Change | Source |
| Cyanidin 3-sophoroside | AlCl3-Induced Zebrafish Model of AD | Ameliorated locomotor impairments and suppressed AChE activity | Specific quantitative data on the degree of improvement is detailed in the study | [8][9] |
| Cyanidin 3-glucoside (C3G) | Oxygen-Glucose Deprivation in Primary Neurons | Neuroprotective effect | Concentration-dependent prevention of membrane damage and preservation of mitochondrial function | [10] |
| Cyanidin 3-glucoside (C3G) | Amyloid beta (25-35) oligomer-induced toxicity in SH-SY5Y cells | Reduced neuronal death | Significant reduction in apoptosis and necrosis | [11] |
Anticancer Potential
Preliminary research indicates that cyanidin and its glycosides may possess anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).
Mechanism of Action: The anticancer effects are associated with the modulation of cell cycle regulation, induction of apoptosis through caspase activation, and inhibition of signaling pathways that promote cancer cell growth and survival, such as the PI3K/Akt and MAPK pathways.
Quantitative Data:
| Compound | Cell Line | Effect | IC50 / Quantitative Change | Source |
| Cyanidin chloride | Colorectal Cancer Cells (HCT116, HT29, SW620) | Inhibition of cell proliferation and induction of apoptosis | Dose-dependent inhibition of proliferation | [3][4] |
| Anthocyanin extract containing Cyanidin-3-O-sophoroside-5-glucoside | Human promyelocytic leukemia HL-60 cells | Antiproliferative activity | 47% growth suppression at 1.6 mg/mL | [12][13] |
| Cyanidin 3-glucoside (C3G) | Human Gastric Cancer MKN-45 Cells | Induction of apoptosis | Apoptosis rate increased from 0.17% to 56.26% after 24h treatment | [14] |
| Cyanidin 3-glucoside (C3G) | Human Glioblastoma U87 Cells | Induction of apoptosis | 32% apoptotic cells at 40 µg/mL after 24 hours | [15] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Methodology:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution and then create a series of dilutions.
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Then, add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Measurement of Inflammatory Cytokines in Cell Culture
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., macrophages like RAW 264.7 or human intestinal cells like Caco-2) in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce an inflammatory response by adding an inflammatory stimulus such as lipopolysaccharide (LPS) for a further incubation period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for the specific cytokines of interest according to the manufacturer's instructions for the ELISA kit. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected cell culture supernatants.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of the cytokines in the samples by comparing the absorbance values to a standard curve generated with known concentrations of the recombinant cytokine.
Western Blot Analysis of Signaling Proteins
This protocol is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.
Methodology:
-
Cell Lysis: After cell treatment as described above, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in a loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65 for NF-κB activation, p-ERK for MAPK pathway) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
The biological activities of this compound are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its mechanism of action, primarily based on studies of cyanidin and its glycosides.
References
- 1. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanidin Chloride Induces Apoptosis by Inhibiting NF-κB Signaling through Activation of Nrf2 in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Neuroprotective Effects of Cyanidin Derivatives on AlCl3-Induced Zebrafish Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25–35) oligomer-induced toxicity | Semantic Scholar [semanticscholar.org]
- 12. Cyanidin 3-Sophoroside-5-Glucoside | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Antiproliferative and Apoptotic Potential of Cyanidin-Based Anthocyanins on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxic and Apoptogenic Effects of Cyanidin-3-Glucoside on the Glioblastoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Isolation of Cyanidin 3-sophoroside chloride
Abstract
This compound is a prominent member of the anthocyanin family, a class of flavonoids responsible for the vibrant red, purple, and blue pigmentation in numerous plants.[1] This compound is the subject of extensive research due to its potent antioxidant properties and potential therapeutic applications, including roles in preventing cardiovascular diseases and certain cancers.[1] This technical guide provides a comprehensive overview of its natural sources, discovery, and the methodologies for its extraction, isolation, and characterization. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in natural product chemistry and drug development.
Discovery and Natural Occurrence
Cyanidin 3-sophoroside is a naturally occurring anthocyanin first identified through systematic analysis of plant pigments. It is a glycoside of the cyanidin aglycone, featuring a sophorose (a disaccharide of glucose) moiety attached at the 3-position.[1] The chloride salt form is commonly used for analytical standards due to its stability. This compound is found in a wide variety of plant species, contributing to their distinctive coloration.
Key natural sources include:
-
Berries: Red raspberries (Rubus idaeus) and boysenberries are particularly rich sources.[2][3]
-
Flowers: It has been identified in the petals of flowers like Hibiscus rosa-sinensis.[4]
-
Vegetables: It is present in red cabbage and selected cultivars of artichoke (Cynara scolymus).[1][5]
-
Other Plants: The compound has also been isolated from Prunus cerasus (sour cherry) and plants of the Orchidaceae family.[2][6][7]
Experimental Protocols
The isolation and purification of this compound from plant matrices is a multi-step process requiring careful handling to prevent degradation, as anthocyanins are sensitive to heat, light, and pH changes.[8]
Extraction
The initial step involves extracting the anthocyanin from the raw plant material using an acidified solvent to stabilize the flavylium cation.
-
Materials:
-
Protocol:
-
Weigh 100 g of pulverized plant material into an Erlenmeyer flask.
-
Add 500 mL of acidified solvent (e.g., 70% acetone with 0.01% TFA).[5]
-
Homogenize the mixture and stir for 1 hour at 4°C in the dark to protect the light-sensitive compounds.[5]
-
Centrifuge the mixture at 4,000 rpm for 5 minutes to separate the solid debris.[5]
-
Decant and collect the supernatant. Re-extract the pellet twice more to ensure complete recovery.[5]
-
Combine the supernatants and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C.[8]
-
Purification
The crude extract is a complex mixture requiring further purification, typically achieved through sequential column chromatography techniques.
This step removes sugars, acids, and other polar compounds.
-
Materials:
-
Amberlite® XAD-7 or similar macroporous resin.
-
Acidified water (e.g., 0.1% HCl).
-
Acidified ethanol or methanol.
-
-
Protocol:
-
Pack the resin into a glass column and equilibrate it with acidified water.
-
Dissolve the crude extract in a minimal amount of acidified water and load it onto the column.
-
Wash the column thoroughly with acidified water to elute polar impurities.[9]
-
Elute the anthocyanin fraction with acidified ethanol/methanol.
-
Concentrate the eluted fraction using a rotary evaporator.
-
This step separates anthocyanins based on their molecular size and polarity.
-
Materials:
-
Sephadex® LH-20 resin.
-
Aqueous methanol or ethanol with a low concentration of organic acid.
-
-
Protocol:
-
Pack a column with Sephadex LH-20 and equilibrate with the mobile phase.
-
Load the concentrated fraction from the previous step onto the column.
-
Elute the column with the mobile phase, collecting fractions.[3]
-
Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing Cyanidin 3-sophoroside.
-
Pool the relevant fractions and concentrate them.
-
The final purification step uses preparative High-Performance Liquid Chromatography (HPLC) to isolate the target compound to a high degree of purity.
-
Materials:
-
Preparative HPLC system with a PDA or UV-Vis detector.
-
C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% TFA.
-
-
Protocol:
-
Dissolve the semi-purified anthocyanin fraction in Mobile Phase A.
-
Inject the sample onto the preparative C18 column.
-
Elute using a binary gradient (e.g., 10% to 40% B over 40 minutes).
-
Monitor the eluent at the visible maximum for cyanidins (~520-525 nm).[10]
-
Collect the peak corresponding to Cyanidin 3-sophoroside.
-
Lyophilize the collected fraction to yield the purified compound as a dark red/purple powder.[8]
-
Characterization and Identification
The structure and purity of the isolated compound are confirmed using a combination of spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC): Used with a Photo Diode Array (PDA) detector to determine purity and retention time. The purity is often found to be ≥95%.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HPLC/ESI-MS) is used to confirm the molecular weight and fragmentation pattern, which allows for the identification of the cyanidin aglycone and the sophorose sugar moiety.[3]
-
UV-Visible Spectroscopy: The UV-Vis spectrum in an acidified methanolic solution shows a characteristic absorption maximum (λmax) in the visible range around 525 nm.[10]
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are employed to definitively elucidate the complete chemical structure, including the nature and position of the glycosidic linkage.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₁O₁₆Cl | [8][11] |
| Molecular Weight | 646.98 g/mol | [11][12] |
| Appearance | Dark red/purple powder | [8] |
| Purity (Post-HPLC) | ≥95% | [3] |
| UV-Vis λmax | ~525 nm (in acidified methanol) | [10] |
| Storage Conditions | -20°C, in a dry and dark place | [11] |
Visualizations
General Anthocyanin Biosynthesis Pathway
This diagram illustrates the core biochemical pathway leading to the synthesis of anthocyanidins like cyanidin, which are precursors to glycosylated forms such as Cyanidin 3-sophoroside.
Caption: Simplified biosynthesis pathway of Cyanidin 3-sophoroside.
Isolation and Purification Workflow
The following diagram provides a step-by-step visual representation of the experimental workflow for isolating this compound from a plant source.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]
- 2. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. scispace.com [scispace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biolink.no [biolink.no]
- 9. energ-en.ro [energ-en.ro]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. tokiwaph.co.jp [tokiwaph.co.jp]
- 12. This compound - Cyanidin 3-O-(2-O-β-D-glucopyranosyl)-β-D-glucopyranoside chloride, Cyanidin 3-diglucoside [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Determining the Antioxidant Capacity of Cyanidin 3-sophoroside chloride using the DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of various compounds.[1][2] This method is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, thus neutralizing it.[2][3][4] The reduction of the DPPH radical is accompanied by a color change from deep purple to a light yellow, which can be measured spectrophotometrically at approximately 517 nm.[1][2] This document provides a detailed protocol for assessing the antioxidant capacity of Cyanidin 3-sophoroside chloride, a specific anthocyanin, using the DPPH assay.
Principle of the DPPH Assay: The DPPH radical is a stable free radical due to the delocalization of its spare electron over the entire molecule.[3] When a solution of DPPH is mixed with a substance that can donate a hydrogen atom, the reduced form DPPH-H is produced, leading to a decrease in absorbance of the solution.[4] The degree of discoloration indicates the scavenging potential of the antioxidant compound.[2]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary reagents and their recommended concentrations are provided below.
| Reagent | Specification |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Analytical grade |
| This compound | High purity standard |
| Methanol or Ethanol | Spectrophotometric grade[1] |
| Positive Control (e.g., Trolox, Ascorbic Acid) | Analytical grade |
| 96-well microplate or Cuvettes | Optically clear |
| Spectrophotometer (microplate reader) | Capable of reading absorbance at 517 nm[2] |
Preparation of Solutions
2.1. DPPH Stock Solution (e.g., 0.2 mM):
-
Accurately weigh 7.89 mg of DPPH powder.
-
Dissolve in 100 mL of methanol or ethanol.
-
Store the solution in an amber bottle or a flask wrapped in aluminum foil to protect it from light.[1]
-
This stock solution should be stored at 4°C when not in use.
2.2. DPPH Working Solution (e.g., 0.1 mM):
-
Dilute the DPPH stock solution (0.2 mM) 1:1 with methanol or ethanol to achieve the desired working concentration.[1]
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[3]
-
Prepare this solution fresh daily before use.[1]
2.3. This compound Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or a buffer compatible with the assay).
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.4. Positive Control Solutions (e.g., Trolox or Ascorbic Acid):
-
Prepare a stock solution of the positive control (e.g., 1 mg/mL) in the same solvent used for the sample.
-
Prepare a series of dilutions similar to the sample concentrations.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Pipette 100 µL of the various concentrations of this compound sample solutions into different wells of the 96-well plate.
-
Pipette 100 µL of the different concentrations of the positive control solutions into separate wells.
-
For the blank (control), pipette 100 µL of the solvent into separate wells.[1]
-
For sample blanks (to account for the color of the sample), pipette 100 µL of each sample concentration into separate wells and add 100 µL of the solvent (instead of DPPH solution).
-
-
Reaction Initiation:
-
Add 100 µL of the DPPH working solution to the wells containing the samples and the positive control.[1]
-
To the blank wells, add 100 µL of the DPPH working solution.
-
To the sample blank wells, add 100 µL of the solvent.
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Data Presentation and Calculations
Summary of Experimental Parameters
| Parameter | Value |
| DPPH Concentration | 0.1 mM (working solution)[1] |
| Wavelength of Measurement | 517 nm[2] |
| Incubation Time | 30 minutes[1][2] |
| Incubation Temperature | Room Temperature |
| Positive Controls | Trolox, Ascorbic Acid[1] |
Calculation of DPPH Radical Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the DPPH solution without the sample (blank).
-
Asample is the absorbance of the DPPH solution with the sample.
If the sample has its own color, the absorbance of the sample blank should be subtracted from the absorbance of the sample.
Determination of IC50 Value
The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Plot a graph of the percentage of scavenging activity against the different concentrations of this compound.
-
The IC50 value can be determined from the graph by finding the concentration that corresponds to 50% scavenging activity.[5][6]
-
Alternatively, a linear regression equation (y = mx + c) can be generated from the linear portion of the curve, where y = 50, and the corresponding x value (concentration) is calculated.[5][6]
Determination of Trolox Equivalent Antioxidant Capacity (TEAC)
TEAC measures the antioxidant capacity of a compound relative to the standard, Trolox.
-
Generate a standard curve by plotting the percentage of DPPH scavenging activity against different concentrations of Trolox.
-
Determine the linear regression equation for the Trolox standard curve.
-
Calculate the TEAC value for this compound using the equation from the standard curve. The result is expressed as µM of Trolox Equivalents (TE) per µg or µM of the sample.
Visualizations
DPPH Assay Experimental Workflow
Caption: Workflow of the DPPH antioxidant capacity assay.
Signaling Pathway of DPPH Radical Scavenging
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
Safety Precautions:
-
DPPH can be an irritant. Handle with gloves and avoid inhalation or skin contact.[1]
-
Methanol and ethanol are flammable. Work in a well-ventilated area away from open flames.[1]
-
Consult the Safety Data Sheet (SDS) for this compound for specific handling instructions.
References
Application Notes and Protocols for Evaluating the Bioactivity of Cyanidin 3-Sophoroside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the bioactivity of Cyanidin 3-sophoroside, a naturally occurring anthocyanin with significant therapeutic potential. The following sections detail the principles, protocols, and data interpretation for key cell-based assays to characterize its antioxidant, anti-inflammatory, and anti-cancer properties.
Antioxidant Activity Assessment
Application Note:
Cyanidin 3-sophoroside is a potent antioxidant, and its capacity to mitigate oxidative stress at the cellular level is a critical aspect of its bioactivity. The primary mechanism of its antioxidant action involves the scavenging of reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases. The following protocol describes a cell-based assay to quantify the intracellular ROS levels in response to Cyanidin 3-sophoroside treatment. This assay is crucial for understanding its cytoprotective effects.
Experimental Protocol: Intracellular ROS Detection using DCFH-DA
This protocol utilizes the cell-permeable fluorogenic probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[1]
Materials:
-
Cell line of interest (e.g., human gastric epithelial cells GES-1, human intestinal HT-29 cells)[2][3]
-
Cyanidin 3-sophoroside
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom microplates
-
Oxidative stress inducer (e.g., H₂O₂, Tert-Butyl hydroperoxide (TBHP))[1]
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Compound Treatment: The following day, remove the culture medium and treat the cells with varying concentrations of Cyanidin 3-sophoroside (e.g., 1, 10, 50, 100 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control (medium with the same solvent concentration used to dissolve the compound).
-
Induction of Oxidative Stress: After the treatment period, induce oxidative stress by adding an appropriate concentration of H₂O₂ or TBHP for 1 hour. A positive control group should consist of cells treated only with the oxidative stress inducer.
-
DCFH-DA Staining: Wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[1]
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[1] Alternatively, cells can be detached and analyzed by flow cytometry.[1][4]
-
Data Analysis: Subtract the background fluorescence of non-treated cells from all other values.[1] The antioxidant activity of Cyanidin 3-sophoroside is determined by its ability to reduce the fluorescence intensity in treated cells compared to the positive control.
Quantitative Data Summary:
| Cell Line | Treatment Concentration | Oxidative Stress Inducer | % Reduction in ROS | Reference |
| GES-1 | Not specified | H₂O₂ | Increased Total Antioxidant Capacity (T-AOC) and decreased Malondialdehyde (MDA) content | [3] |
Experimental Workflow Diagram:
Caption: Workflow for intracellular ROS detection assay.
Anti-inflammatory Activity Assessment
Application Note:
Chronic inflammation is a key factor in the development of many diseases. Cyanidin 3-sophoroside has demonstrated anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[5][6][7] The following protocols describe methods to assess the anti-inflammatory effects of Cyanidin 3-sophoroside in cell-based models, focusing on the measurement of inflammatory cytokines and the analysis of the NF-κB signaling pathway.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.[5][7][8]
Materials:
-
Cyanidin 3-sophoroside
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI-1640)
-
FBS
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation (for THP-1): Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS. To differentiate into macrophages, treat the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Seed the differentiated macrophages in a 96-well plate. Pre-treat the cells with various concentrations of Cyanidin 3-sophoroside for 12 hours.[5]
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[5] Include a negative control (no LPS) and a positive control (LPS only).
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific kits.[9] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and then measuring the absorbance.
-
Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of each cytokine in the samples based on the standard curve. The anti-inflammatory effect is determined by the reduction in cytokine levels in the Cyanidin 3-sophoroside-treated groups compared to the LPS-only control.
Quantitative Data Summary:
| Cell Line | Treatment | Cytokine | % Inhibition | Reference |
| THP-1 macrophages | Cyanidin-3-O-glucoside | TNF-α | Dose-dependent reduction | [5][7] |
| THP-1 macrophages | Cyanidin-3-O-glucoside | IL-1β | Dose-dependent reduction | [5][7] |
| THP-1 macrophages | Cyanidin-3-O-glucoside | IL-6 | Dose-dependent reduction | [5][7] |
| Human FLS | Cyanidin-3-O-glucoside | TNF-α | Dose-dependent reduction | [8] |
| Human FLS | Cyanidin-3-O-glucoside | IL-1β | Dose-dependent reduction | [8] |
| Human FLS | Cyanidin-3-O-glucoside | IL-6 | Dose-dependent reduction | [8] |
Note: Specific percentage inhibition values can be calculated from the raw data presented in the cited literature.
Signaling Pathway Diagram: NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Anti-Cancer Activity Assessment
Application Note:
Cyanidin 3-sophoroside has shown promise as an anti-cancer agent by inhibiting cell proliferation, inducing apoptosis (programmed cell death), and arresting the cell cycle in various cancer cell lines.[10][11][12] The following protocols are fundamental for evaluating the anti-cancer potential of Cyanidin 3-sophoroside.
Experimental Protocol: Cell Viability Assay (MTT/MTS)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, Caco-2 colon cancer, MKN-45 gastric cancer)[10][11][16]
-
Cyanidin 3-sophoroside
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Cell culture medium
-
FBS
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Cyanidin 3-sophoroside for 24, 48, or 72 hours.[12] Include a vehicle control.
-
MTT/MTS Addition:
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 490 nm for MTS) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.[17]
Materials:
-
Cancer cell line
-
Cyanidin 3-sophoroside
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Cyanidin 3-sophoroside at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The cell population will be separated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). Quantify the percentage of cells in each quadrant.
Quantitative Data Summary:
| Cell Line | Assay | Treatment Concentration | Effect | Reference |
| MCF-7 (Breast Cancer) | Apoptosis | Not specified | Induces apoptosis | [10] |
| Caco-2 (Colon Cancer) | CCK-8 (Viability) | 0.20 and 0.25 mg/mL | Significantly decreased cell viability | [11][18] |
| MKN-45 (Gastric Cancer) | CCK-8 (Viability) | 87 µM | Significant antiproliferative effects | [16] |
| HS578T (Breast Cancer) | MTT (Viability) | 10 µM | Dose-dependent inhibitory effect | [12] |
| HL-60 (Leukemia) | Proliferation | 1.6 mg/mL | Suppressed growth of 47% of cells | [19] |
Signaling Pathway Diagram: Pro-Apoptotic Signaling
Caption: Pro-apoptotic signaling induced by Cyanidin 3-sophoroside.[16]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity and absorption of cyanidin-3-O-glucoside liposomes in GES-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti‐inflammatory activity of cyanidin‐3‐O‐glucoside and cyanidin‐3‐O‐glucoside liposomes in THP‐1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. biopurify.cn [biopurify.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyanidin-3-O-Glucoside Induces the Apoptosis of Human Gastric Cancer MKN-45 Cells through ROS-Mediated Signaling Pathways [mdpi.com]
- 17. Cell-based Assays | MuriGenics [murigenics.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyanidin 3-Sophoroside-5-Glucoside | CAS:16727-02-9 | High Purity | Manufacturer BioCrick [biocrick.com]
Application of Cyanidin 3-Sophoroside Chloride as a Natural Food Colorant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sophoroside chloride is a water-soluble anthocyanin pigment responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables.[1][2] As a natural colorant, it presents a promising alternative to synthetic dyes in the food and beverage industry, driven by consumer demand for clean-label ingredients.[3] Beyond its coloring properties, this compound is also recognized for its potent antioxidant activity, offering potential health benefits.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound as a natural food colorant, with a focus on its extraction, stability, and incorporation into food matrices.
Chemical Structure:
Caption: Key properties of this compound.
Physicochemical Properties and Stability
The color and stability of this compound are significantly influenced by various environmental factors, including pH, temperature, light, and the presence of other food components.[3][4] Understanding these factors is crucial for maintaining the desired color intensity and hue in food products.
Effect of pH
Anthocyanins, including this compound, are highly sensitive to pH changes. Generally, they exhibit a red color in acidic conditions, which shifts to purple and then blue as the pH becomes more alkaline. At neutral and alkaline pH, the molecule is more prone to degradation.[5][6]
Table 1: Color of Cyanidin Glycosides at Different pH Values
| pH Range | Predominant Form | Typical Color | Stability |
| < 3 | Flavylium Cation | Red | High |
| 4-5 | Carbinol Pseudobase | Colorless | Decreased |
| 6-7 | Quinonoidal Base | Purple | Low |
| > 8 | Chalcone | Yellowish/Colorless | Very Low (Degradation) |
Note: This data is based on the general behavior of cyanidin glycosides and may vary slightly for this compound.[5][6]
Effect of Temperature
Elevated temperatures can accelerate the degradation of this compound, leading to color loss and browning.[4] The rate of degradation is typically higher at neutral and alkaline pH values. For optimal color retention, it is recommended to add the colorant at the latest possible stage of processing and to minimize heat exposure.
Effect of Light
Exposure to light, particularly UV light, can cause fading of the color provided by this compound. The use of opaque or UV-protective packaging is recommended for products colored with this anthocyanin to enhance shelf stability.[4]
Interaction with Food Matrix Components
This compound can interact with other components in the food matrix, which can either stabilize or destabilize its color.
-
Proteins: Anthocyanins can bind to proteins, which may lead to changes in the protein's secondary structure and potentially impact the colorant's stability.[7]
-
Sugars: Sugars and their degradation products can affect the stability of anthocyanins. In some cases, sugars can have a protective effect.
-
Metal Ions: The presence of metal ions such as iron, aluminum, and copper can form complexes with anthocyanins, leading to color changes, typically a shift towards blue or purple hues. Chelating agents may be used to mitigate these effects.
-
Co-pigmentation: The presence of other colorless compounds, such as flavonoids, phenolic acids, and organic acids, can enhance and stabilize the color of anthocyanins through a phenomenon known as co-pigmentation.
Experimental Protocols
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of this compound from plant sources like red raspberries or hibiscus flowers.
Caption: Workflow for extraction and purification.
Protocol:
-
Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder.
-
Extraction:
-
Suspend the powdered plant material in an acidified solvent (e.g., methanol or ethanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v).
-
Homogenize the mixture using a high-speed blender or sonicator for 5-10 minutes.
-
Stir the mixture in the dark at 4°C for 12-24 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through cheesecloth and then centrifuge at 10,000 x g for 15 minutes to remove solid debris.
-
Collect the supernatant and concentrate it under reduced pressure at a temperature below 40°C to remove the organic solvent.
-
-
Purification:
-
Load the concentrated extract onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with acidified water (pH 2.0) to remove sugars and other polar compounds.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the methanol from the eluate to obtain the purified this compound.
-
-
Analysis:
-
Analyze the purity of the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and a photodiode array (PDA) detector, monitoring at approximately 520 nm.
-
Stability Testing Protocol
This protocol outlines the methodology for assessing the stability of this compound under various conditions.
Caption: Workflow for stability testing.
Protocol:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., citrate-phosphate buffer) at a known concentration.
-
For pH stability testing, adjust the pH of the stock solution to various levels (e.g., 2, 3, 4, 5, 6, 7, 8) using HCl or NaOH.
-
-
Incubation under Different Conditions:
-
Temperature Stability: Aliquot the solutions into sealed, amber vials and store them at different temperatures (e.g., 4°C, 25°C, 60°C, 80°C).
-
Light Stability: Expose one set of samples to a controlled light source (e.g., a light cabinet simulating daylight) and keep a parallel set in complete darkness at the same temperature.
-
-
Data Collection:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Measure the absorbance of the solution at the wavelength of maximum absorption (around 520 nm) using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of color retention over time.
-
Determine the degradation kinetics, often following a first-order reaction model, and calculate the half-life (t₁/₂) of the colorant under each condition.
-
Table 2: Representative Stability Data for Cyanidin Glycosides
| Condition | Parameter | Value | Reference Compound |
| pH (at 25°C) | Half-life (t₁/₂) | ~99% remaining after 8h at pH 2.0 | Cyanidin 3-glucoside |
| ~27% remaining after 8h at pH 2.0 | Cyanidin (aglycone) | ||
| Temperature (at pH 3.5) | Degradation Rate Constant (k) at 80°C | 2.2 x 10⁻² min⁻¹ | Cyanidin 3-glucosylrutinoside |
| Half-life (t₁/₂) at 80°C | 32.1 min | Cyanidin 3-glucosylrutinoside | |
| Degradation Rate Constant (k) at 120°C | 8.5 x 10⁻² min⁻¹ | Cyanidin 3-glucosylrutinoside | |
| Half-life (t₁/₂) at 120°C | 8.2 min | Cyanidin 3-glucosylrutinoside |
Note: This data is for closely related cyanidin glycosides and should be used as a general guideline. Actual stability will depend on the specific food matrix.[6]
Protocol for Incorporation into a Beverage Model System
Protocol:
-
Beverage Base Preparation: Prepare a model beverage system consisting of water, sweetener (e.g., sucrose or high-fructose corn syrup), and an acidulant (e.g., citric acid) to achieve the desired pH (typically 2.5-3.5 for optimal color stability).
-
Colorant Addition:
-
Prepare a stock solution of this compound in acidified water.
-
Add the stock solution to the beverage base to achieve the target color intensity. Typical usage levels may range from 10 to 100 mg/L, depending on the desired shade.
-
-
Processing:
-
Gently mix the beverage to ensure uniform color distribution.
-
If pasteurization is required, apply a high-temperature, short-time (HTST) process to minimize thermal degradation of the colorant.
-
-
Packaging and Storage:
-
Package the beverage in glass or plastic containers that offer UV protection.
-
Store the product at refrigerated or ambient temperatures, away from direct light.
-
-
Quality Control:
-
Monitor the color of the beverage over its shelf life using a colorimeter to measure CIELAB values (L, a, b*).
-
Conduct sensory evaluations to assess the visual appeal of the product.
-
Factors Affecting Stability in Food Systems
The following diagram illustrates the key factors that can influence the stability of this compound in a food matrix.
Caption: Factors influencing color stability.
Conclusion
This compound offers a viable and appealing option for the natural coloration of food and beverage products. Its successful application hinges on a thorough understanding of its stability characteristics and interactions within the food matrix. By carefully controlling factors such as pH, temperature, and light exposure, and by leveraging the stabilizing effects of co-pigmentation, food scientists and product developers can effectively utilize this vibrant natural colorant to create high-quality, clean-label products that meet consumer expectations. Further research into the specific degradation kinetics of this compound in various food systems will further enhance its application and predictability.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Covalent Interactions of Anthocyanins with Proteins: Activity-Based Protein Profiling of Cyanidin-3- O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of cyanidin-3-O-glucoside with three proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. ftb.com.hr [ftb.com.hr]
Application Note: Formulation of Cyanidin 3-sophoroside chloride for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin 3-sophoroside chloride is a prominent anthocyanin, a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits and vegetables, such as berries and red cabbage.[1] Structurally, it consists of a cyanidin aglycone linked to a sophorose sugar moiety, which enhances its water solubility and stability.[1] This compound is of significant research interest due to its potent antioxidant properties, acting as a scavenger of free radicals and an inhibitor of oxidative stress.[1] Its potential health benefits, including roles in preventing cardiovascular diseases and certain cancers, are areas of active investigation, making standardized in vivo formulation protocols essential for accurate and reproducible research.[1]
Physicochemical and Handling Properties
Proper handling and storage are critical to maintaining the integrity of this compound. The compound is sensitive to degradation and should be stored under specific conditions.
| Property | Data | Source(s) |
| Chemical Formula | C₂₇H₃₁ClO₁₆ | [1][2] |
| Molecular Weight | 646.98 g/mol | [1][2] |
| Appearance | Dark red/purple crystalline solid/powder | [3][4] |
| Purity (HPLC) | ≥97-98% | [2][4] |
| Long-Term Storage | Store at ≤ -15°C in a dry, dark place. | [1][2][4] |
| CAS Number | 18376-31-3 | [1] |
Solubility and Stability for In Vivo Formulation
The solubility and stability of this compound are paramount for developing effective formulations for animal studies. Anthocyanins are known to be unstable under certain conditions, which can impact bioavailability and experimental outcomes.
| Parameter | Details and Recommendations | Source(s) |
| Aqueous Solubility | Described as "highly water-soluble". However, related anthocyanins can be sparingly soluble in neutral aqueous buffers. Acidified aqueous solutions (pH ~3) are often used to improve both solubility and stability of the flavylium cation form. | [3][4][5] |
| Organic Solvents | A related compound, Cyanidin chloride, is soluble in DMSO (~16 mg/mL), DMF (~25 mg/mL), and ethanol (~16 mg/mL). For in vivo use, these should only be used to create a stock solution before significant dilution in a biocompatible vehicle. | [3] |
| pH Stability | Most stable in acidic conditions (pH < 4). Degradation occurs as pH increases. | [5][6] |
| Temperature Stability | Easily degraded at temperatures >40°C. Formulations should be prepared at room temperature or on ice and protected from heat. | [4] |
| Light Sensitivity | Store solutions in the dark, for example, by using amber vials or tubes wrapped in foil, to prevent photodegradation. | [7] |
| Solution Storage | Aqueous solutions of related compounds are not recommended for storage for more than one day. It is critical to prepare fresh solutions immediately before each use. | [3] |
Experimental Protocols
The following protocols are recommended for the preparation of this compound for common administration routes in preclinical research.
Protocol 1: Preparation of Solution for Oral Gavage
This is the most common method for acute or sub-chronic dosing. The use of a slightly acidic vehicle is recommended to improve stability.
Materials:
-
This compound powder
-
Sterile, distilled water
-
Citric acid or HCl (for pH adjustment)
-
pH meter
-
Vortex mixer and/or sonicator
-
Sterile tubes (amber or covered with foil)
-
Appropriate gavage needles
Methodology:
-
Calculate Required Mass: Determine the total mass of the compound needed based on the desired dose (mg/kg), the weight of the animals, and the dosing volume (e.g., 10 mL/kg).
-
Formula:Mass (mg) = (Dose [mg/kg] x Animal Weight [kg]) / (Concentration [mg/mL]) x Total Volume [mL]
-
-
Prepare Acidified Vehicle: Prepare a vehicle of sterile distilled water adjusted to pH 3.0-4.0 using a small amount of citric acid or HCl. This enhances the stability of the anthocyanin.[5]
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the required volume of the acidified water vehicle.
-
Vortex thoroughly. If complete dissolution is not achieved, briefly sonicate the solution in a water bath. Avoid heating the solution.[4]
-
-
Final Check: Ensure the solution is homogenous and free of particulates. Protect the solution from light.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage within one hour of preparation. Discard any unused solution.
Protocol 2: Formulation for Dietary Admixture
This method is suitable for chronic studies, providing a less stressful administration route.
Materials:
-
This compound powder
-
Standard powdered rodent chow
-
Planetary mixer or V-blender for homogenous mixing
-
Storage containers
Methodology:
-
Calculate Required Amount: Determine the total amount of compound needed for the entire study duration based on the target dose (e.g., 100 mg/kg of diet) and the estimated daily food consumption of the animals.[8]
-
Pre-mixing: Create a pre-mix by blending the total calculated amount of this compound with a small portion (e.g., 10%) of the total powdered diet. Mix until the color is uniform.
-
Final Blending: Add the pre-mix to the remaining bulk of the powdered diet in a large-scale mixer. Blend for at least 20-30 minutes to ensure homogenous distribution.
-
Quality Control: It is highly recommended to take multiple samples from the final feed mixture for analysis (e.g., by HPLC) to confirm the concentration and homogeneity of the compound.
-
Storage: Store the prepared diet in airtight, light-protected containers at 4°C or frozen (-20°C) to minimize degradation.[4] Conduct stability tests to determine the shelf-life of the compound within the feed matrix under storage conditions.
Visualized Experimental Workflow
The following workflow illustrates the key steps for preparing an oral gavage solution.
Caption: Workflow for preparing this compound for oral gavage.
Known Signaling Pathways
While research on this compound is ongoing, studies on the closely related and structurally similar anthocyanin, Cyanidin 3-O-glucoside (C3G), have elucidated several key signaling pathways that are likely relevant.
Antioxidant and Anti-inflammatory Pathways
The primary mode of action for this compound involves its potent antioxidant activity, where it directly scavenges free radicals and inhibits oxidative stress.[1] This action helps protect cells from damage and modulates inflammatory pathways.[1] Studies on C3G show it can inhibit inflammatory responses, for example, by hindering the LXRα pathway.[6]
AMPK-Mediated Metabolic Regulation
C3G has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[9] This activation is mediated through an adiponectin receptor signaling pathway. Activated AMPK then phosphorylates and inactivates coactivators like CRTC2 and HDAC5, leading to the suppression of genes involved in hepatic gluconeogenesis, which contributes to a hypoglycemic effect.[9]
Caption: AMPK activation pathway by Cyanidin 3-glucoside (C3G).
Induction of Cancer Cell Senescence and Apoptosis
In the context of cancer, C3G demonstrates anti-carcinogenic activity by inducing cellular senescence and apoptosis, particularly in response to oxidative stress.[9] This process involves the upregulation of key tumor suppressor proteins, including p53, p21, and p16, which are critical markers and effectors of the senescence program that halts proliferation in damaged cells.[9]
Caption: Induction of cancer cell senescence by Cyanidin 3-glucoside (C3G).
References
- 1. This compound | 18376-31-3 | TAA37631 [biosynth.com]
- 2. tokiwaph.co.jp [tokiwaph.co.jp]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biolink.no [biolink.no]
- 5. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. extrasynthese.com [extrasynthese.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of Cyanidin 3-O-Glucoside in Gluconeogenesis and Oxidative Stress-Induced Cancer Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Cyanidin 3-sophoroside chloride at different pH and temperatures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cyanidin 3-Sophoroside Chloride at different pH levels and temperatures. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Rapid color fading of the solution at room temperature. | Degradation of the anthocyanin structure. | Store stock solutions and experimental samples at low temperatures (ideally -20°C) and protect from light. Prepare fresh solutions for each experiment whenever possible. |
| Precipitate formation in the solution. | Poor solubility or aggregation at certain pH values or concentrations. | Ensure the solvent is appropriate for the desired concentration. Sonication may aid in dissolution. Adjust the pH of the solution as anthocyanin solubility can be pH-dependent. |
| Inconsistent results in stability assays. | Fluctuation in temperature or pH; exposure to light or oxygen. | Use a calibrated pH meter and a temperature-controlled incubator or water bath. Protect samples from light by using amber vials or covering with aluminum foil. De-gas solvents to minimize oxidation. |
| Unexpected degradation at temperatures below 40°C. | Presence of oxidizing agents, metal ions, or enzymes in the experimental matrix. | Use high-purity water and reagents. If working with biological samples, consider potential enzymatic degradation and take appropriate inhibitory measures. The use of chelating agents like EDTA can minimize metal-ion-induced degradation. |
| Difficulty in dissolving the compound. | This compound is a complex glycoside. | Use a polar solvent such as methanol, ethanol, or a mixture with acidified water. Gentle warming and vortexing can assist in dissolution. For aqueous solutions, acidification (e.g., with 0.1% HCl or formic acid) can improve solubility and stability. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a dry and dark place.[1][2] For short-term storage of a few days, temperatures below -5°C are recommended.
Q2: How does pH affect the stability of this compound?
A2: Anthocyanins, including this compound, are generally most stable in acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline conditions, the structure of the molecule changes, leading to a loss of color and degradation. In highly acidic environments, the stable red flavylium cation is the predominant form.
Q3: What is the effect of temperature on the stability of this compound?
A3: this compound is susceptible to thermal degradation, especially at temperatures above 40°C.[3] Higher temperatures accelerate the degradation process, leading to a loss of the compound's characteristic color and integrity.
Q4: Is this compound more or less stable than other cyanidin glycosides?
A4: Studies on anthocyanins from red raspberries have shown that Cyanidin 3-sophoroside is more stable than Cyanidin 3-glucoside at high temperatures (90-105°C).
Q5: What are the common degradation products of this compound?
A5: Under degradative conditions, Cyanidin 3-sophoroside can break down into several smaller molecules. The primary degradation pathway involves the opening of the heterocyclic C-ring to form a chalcone, which is colorless. Further degradation can lead to the formation of phenolic acids, such as protocatechuic acid, and phloroglucinaldehyde.
Quantitative Stability Data
Table 1: Estimated Thermal Degradation of Cyanidin 3-O-glucoside (C3G) at Different pH Values
| Temperature (°C) | pH | Half-life (t½) in minutes | Degradation Rate Constant (k) (min⁻¹) |
| 70 | 2.5 | ~220 | ~0.0031 |
| 70 | 4.0 | ~80 | ~0.0087 |
| 70 | 7.0 | < 10 | > 0.0693 |
| 90 | 2.5 | ~15 | ~0.0462 |
| 90 | 4.0 | ~5 | ~0.1386 |
| 90 | 7.0 | < 2 | > 0.3465 |
Data extrapolated and compiled from studies on Cyanidin 3-O-glucoside and general anthocyanin stability.[2] The degradation is generally observed to follow first-order kinetics.
Table 2: Semi-Quantitative Thermal Degradation of Cyanidin 3-sophoroside in a Raspberry Jam Model
| Temperature (°C) | Cooking Time (min) | Percentage Loss (%) |
| 90 | 5 | 13.4 - 35.6 |
| 90 | 30 | Not Reported |
| 95 | 5 | Not Reported |
| 95 | 30 | Not Reported |
| 100 | 5 | Not Reported |
| 100 | 30 | Not Reported |
| 105 | 5 | Not Reported |
| 105 | 30 | 44.2 - 74.5 |
This data illustrates the significant impact of high temperatures on the stability of Cyanidin 3-sophoroside.
Experimental Protocols
Protocol 1: Determination of pH Stability
-
Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 1 to 9 (e.g., pH 1, 3, 5, 7, 9) using appropriate buffer systems (e.g., citrate-phosphate buffer).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol with 0.1% HCl).
-
Incubation: Add a small aliquot of the stock solution to each buffer to reach the desired final concentration. Incubate the samples at a constant temperature (e.g., 25°C) in the dark.
-
Data Collection: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample and measure the absorbance at the λmax of the flavylium cation (around 510-520 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the initial concentration. Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Determination of Thermal Stability
-
Sample Preparation: Prepare a solution of this compound in a buffer of a specific pH (e.g., pH 3.0, where it is most stable).
-
Incubation: Aliquot the solution into several sealed, light-protected vials. Place the vials in temperature-controlled environments (e.g., water baths or incubators) at various temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Data Collection: At specified time intervals, remove a vial from each temperature, cool it rapidly in an ice bath to stop the degradation reaction, and measure the absorbance at the λmax.
-
Data Analysis: Similar to the pH stability protocol, calculate the percentage remaining, the degradation rate constant (k), and the half-life (t½) at each temperature.
Visualizations
Caption: Workflow for assessing the pH and thermal stability of this compound.
Caption: Degradation pathway of Cyanidin 3-Sophoroside under increasing pH and temperature.
References
Technical Support Center: Maximizing Cyanidin 3-Sophoroside Chloride Yield
Welcome to the technical support center for the enhanced isolation of Cyanidin 3-sophoroside chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction and purification of this valuable anthocyanin from plant sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound, offering potential causes and practical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete Cell Lysis: Plant cell walls are not sufficiently broken down to release the anthocyanins. | - Mechanical Disruption: Ensure thorough grinding of the plant material, preferably after lyophilization or freezing with liquid nitrogen. - Enzymatic Treatment: Consider using cell wall degrading enzymes like cellulases and pectinases prior to extraction. |
| Inappropriate Solvent Choice: The solvent system may not be optimal for solubilizing this compound. | - Solvent Optimization: Use acidified polar solvents. Methanol or ethanol with 0.1% to 1% hydrochloric acid or formic acid is commonly effective.[1][2][3] For some matrices, aqueous acetone may also be suitable.[4] - Solvent-to-Solid Ratio: Increase the solvent-to-solid ratio to ensure complete immersion and extraction. | |
| Degradation during Extraction: High temperatures, prolonged extraction times, or exposure to light can degrade the target compound. | - Temperature Control: Maintain low temperatures (e.g., 4°C) during extraction.[4] If heat is used, keep it moderate (e.g., not exceeding 60°C) and for a minimal duration.[5] - Light Protection: Conduct the extraction in a dark environment or use amber glassware to prevent photodegradation. - Oxygen Exclusion: Flush storage containers with nitrogen or argon to minimize oxidative degradation. | |
| Poor Purity of Final Product | Co-extraction of Impurities: Sugars, organic acids, proteins, and other polyphenols are often co-extracted with anthocyanins. | - Pre-extraction Washing: Consider a pre-wash of the plant material with a non-polar solvent (e.g., hexane) to remove lipids and some pigments. - Purification Strategy: Employ multi-step purification. A common approach is initial cleanup with a macroporous resin (e.g., Amberlite XAD-7, AB-8) followed by size-exclusion chromatography (e.g., Sephadex LH-20).[6] |
| Inadequate Chromatographic Separation: The chosen chromatography method may not have sufficient resolution. | - Column and Mobile Phase Optimization: For HPLC, use a C18 column and optimize the gradient of the mobile phase (typically acidified water and acetonitrile or methanol).[7][8] - Alternative Chromatography: For preparative scale, consider high-performance countercurrent chromatography (HPCCC) for effective separation.[8] | |
| Product Instability (Color Fading/Degradation) | Inappropriate pH: Anthocyanins are highly pH-sensitive and degrade rapidly in neutral or alkaline conditions. | - Maintain Acidity: Keep the pH of all solutions below 3 to maintain the stable flavylium cation form.[9][10] Use acidified solvents for extraction, purification, and storage. |
| Presence of Degrading Agents: Metal ions, ascorbic acid, and oxidative enzymes can accelerate degradation. | - Use of Chelators: Add a chelating agent like EDTA to bind metal ions. - Enzyme Deactivation: Blanch the plant material before extraction to deactivate polyphenol oxidases. - Storage Conditions: Store the purified compound at low temperatures (-20°C or below) in the dark and under an inert atmosphere.[11][12] | |
| Inconsistent Quantification Results | Lack of a Pure Standard: Inaccurate quantification without a certified reference standard. | - Use a Commercial Standard: Purchase a certified this compound standard for accurate calibration curves.[13] |
| Improper HPLC Method: Suboptimal HPLC conditions can lead to poor peak shape and inaccurate integration. | - Method Validation: Validate the HPLC method for linearity, accuracy, and precision.[8] - Wavelength Selection: Ensure the detection wavelength is set to the absorbance maximum of this compound in the mobile phase (typically around 520 nm).[8] | |
| Sample Degradation Before Analysis: The sample may degrade between preparation and injection. | - Prompt Analysis: Analyze samples as quickly as possible after preparation. - Autosampler Temperature: If using an autosampler, ensure it is refrigerated. |
Frequently Asked Questions (FAQs)
Q1: What are the best plant sources for obtaining high yields of this compound?
A1: this compound is found in a variety of plants. Some notable sources include the flowers of Hibiscus rosa-sinensis (shoe-flower), red raspberry (Rubus idaeus), and certain cultivars of artichoke (Cynara scolymus).[4][5][6] The concentration can vary significantly based on the plant part, cultivar, and growing conditions.
Q2: What is the optimal pH for extracting and storing this compound?
A2: A highly acidic environment with a pH below 3 is crucial for the stability of this compound.[9][10] In this pH range, the molecule exists predominantly in its most stable form, the red flavylium cation. As the pH increases towards neutral and alkaline, it undergoes structural transformations to colorless or less stable forms, leading to rapid degradation.[9][10]
Q3: How does temperature affect the stability and yield of this compound?
A3: Elevated temperatures accelerate the degradation of this compound.[10][14] While moderate heating can sometimes improve extraction efficiency by increasing solvent penetration, it is a trade-off with potential degradation. For optimal yield and stability, it is generally recommended to perform extractions at low temperatures (e.g., 4°C) and to avoid high temperatures during all subsequent processing steps, including solvent evaporation.[4][10]
Q4: Can I use a different cyanidin glycoside standard for quantification?
A4: While it is possible to use a more common standard like Cyanidin 3-O-glucoside for relative quantification, this will not provide an absolute concentration of this compound. This is because the molar absorptivity can differ between different glycosides. For accurate quantification, it is highly recommended to use a certified this compound standard.[13]
Q5: What are the key differences between using methanol and ethanol for extraction?
A5: Both acidified methanol and ethanol are effective for extracting anthocyanins. Methanol is often slightly more efficient at solubilizing anthocyanins, but it is more toxic. Ethanol is a safer, more environmentally friendly alternative and is preferred for extracts intended for food or pharmaceutical applications. The optimal choice may also depend on the specific plant matrix.
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Hibiscus rosa-sinensis
This protocol is adapted from a method for extracting anthocyanins from Hibiscus petals.[5]
1. Sample Preparation:
-
Collect fresh Hibiscus rosa-sinensis petals.
-
Freeze-dry the petals or freeze them in liquid nitrogen and immediately grind them into a fine powder.
2. Extraction:
-
Suspend the powdered petals in a 1:10 (w/v) ratio of acidified methanol (0.1% HCl).
-
Stir the mixture for 2 hours at 4°C in the dark.
-
Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.
-
Re-extract the pellet twice more with the same solvent.
-
Pool the supernatants.
3. Solvent Evaporation:
-
Concentrate the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until all methanol is removed.
4. Partial Purification using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2 with HCl).
-
Load the concentrated aqueous extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the methanol as described in step 3 to obtain the partially purified extract.
Protocol 2: HPLC Quantification of this compound
This protocol outlines a general method for the quantification of cyanidin glycosides by HPLC.
1. Instrumentation and Columns:
-
A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]
2. Mobile Phase:
-
Mobile Phase A: 5% formic acid in water.
-
Mobile Phase B: 100% acetonitrile.
-
A gradient elution is typically used, for example: 10% B to 30% B over 30 minutes. The exact gradient should be optimized for the specific sample.[15]
3. Chromatographic Conditions:
4. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes reported yields of related cyanidin glycosides from various plant sources using different extraction methods. Note that yields are highly dependent on the specific plant material and extraction conditions.
| Plant Source | Compound(s) | Extraction Method | Yield | Reference |
| Elderberry | Total Anthocyanins (as Cyanidin-3-glucoside equivalents) | 40.9% Ethanol, 20°C, 15 min | 21.0 mg/g biomass | [16] |
| Mulberry Fruit | Cyanidin-3-glucoside | HPCCC | 34.1 mg from 1.5 g crude extract | [8] |
| Red Raspberry | Cyanidin-3-sophoroside | Column Chromatography | Purity of 94.76% | [6] |
| Eight Pigmented Plants | Cyanidin-3-O-glucoside | Tissue-smashing, 50% ethanol (pH 2) | 44.30 to 288.28 mg/g DW | [7] |
Visualizations
Anthocyanin Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway leading to the formation of cyanidin-based anthocyanins. The synthesis of Cyanidin 3-sophoroside involves further glycosylation steps from cyanidin.
Caption: Simplified anthocyanin biosynthesis pathway leading to Cyanidin 3-sophoroside.
General Experimental Workflow
This diagram outlines the logical flow from plant material to purified this compound.
Caption: General workflow for the extraction and purification of this compound.
Factors Affecting Stability
This diagram illustrates the key environmental factors that can lead to the degradation of this compound.
Caption: Key factors influencing the degradation of this compound.
References
- 1. energ-en.ro [energ-en.ro]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 18376-31-3 | TAA37631 [biosynth.com]
- 12. tokiwaph.co.jp [tokiwaph.co.jp]
- 13. extrasynthese.com [extrasynthese.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: HPLC Analysis of Cyanidin 3-Sophoroside Chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing HPLC peak tailing with Cyanidin 3-sophoroside chloride.
Troubleshooting Guide: Resolving Peak Tailing for this compound
Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to troubleshooting and resolving this problem when analyzing this compound.
Is your this compound peak tailing?
This is a common observation for polar flavonoid compounds like anthocyanins. The primary cause is often secondary interactions with the stationary phase or suboptimal mobile phase conditions. Follow the steps below to diagnose and resolve the issue.
Step 1: Evaluate Mobile Phase Composition
Question: Is your mobile phase appropriately acidified?
Answer: Anthocyanins, including this compound, are most stable and exhibit the best peak shape in acidic conditions.[1] The low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing.[2]
Recommendations:
-
pH Adjustment: Ensure the aqueous component of your mobile phase has a pH of 3.0 or lower, ideally below 2.0, to maintain the analyte in its stable flavylium cation form.[1][2]
-
Acid Additives: Use additives like 0.1% formic acid, trifluoroacetic acid (TFA), or phosphoric acid in both your aqueous and organic mobile phase components.[3][4][5]
| Parameter | Recommended Value | Rationale |
| Mobile Phase pH | < 3.0 (ideally < 2.0) | Suppresses silanol interactions, stabilizes analyte.[1][2] |
| Formic Acid Conc. | 0.1% - 0.5% (v/v) | Common and effective for pH control and good peak shape.[3][5] |
| TFA Conc. | 0.05% - 0.1% (v/v) | Strong ion-pairing agent, can improve peak shape but may suppress MS signal.[4] |
Step 2: Assess the HPLC Column
Question: Are you using the appropriate column, and is it in good condition?
Answer: The choice and condition of your HPLC column are critical. Secondary interactions with the stationary phase are a primary cause of peak tailing for polar and basic compounds.
Recommendations:
-
Column Chemistry: Utilize a modern, high-purity silica column that is well end-capped. End-capping minimizes the number of free silanol groups available for secondary interactions.
-
Column Health:
-
Guard Column: Employ a guard column to protect your analytical column from contaminants and extend its lifetime. If peak shape improves after removing the guard column, it is the source of the problem and should be replaced.[7]
Step 3: Check for Column Overload
Question: Are you injecting an appropriate amount of your sample?
Answer: Injecting too much sample, either in terms of mass or volume, can lead to peak distortion, including tailing.[2][6]
Recommendations:
-
Mass Overload: To test for mass overload, dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
Volume Overload: If your sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion. Try injecting a smaller volume or dissolving your sample in the initial mobile phase.[4]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing for this compound.
Caption: A flowchart for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing for polar compounds like this compound on a standard C18 column is often due to secondary interactions between the analyte and residual silanol groups on the silica stationary phase.[2] To mitigate this, ensure your mobile phase is sufficiently acidic (pH < 3.0) to protonate the silanols and prevent these interactions.[2] Using a column with high-density end-capping or a column specifically designed for polar analytes can also significantly improve peak shape.
Q2: What is the optimal mobile phase for analyzing this compound?
A2: A common and effective mobile phase for anthocyanins is a gradient of acetonitrile and water, with an acid modifier.[1] For example, a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is a good starting point.[3][9] The gradient program should be optimized to achieve good separation of your compounds of interest.
Q3: Can the column temperature affect peak tailing?
A3: Yes, column temperature can influence peak shape. Increasing the temperature generally decreases mobile phase viscosity, which can improve peak efficiency and reduce tailing. However, for anthocyanins, higher temperatures can lead to degradation. A modest temperature, such as 30°C, is often a good compromise to achieve sharp peaks while maintaining analyte stability.[10]
Q4: My peak shape is good, but my resolution is poor. What should I do?
A4: Poor resolution with good peak shape indicates that the selectivity of your method needs to be adjusted. You can try:
-
Modifying the Gradient: Make the gradient shallower to increase the separation between closely eluting peaks.
-
Changing the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Trying a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl phase, may provide the necessary selectivity.
Q5: How can I confirm if my column is the problem?
A5: A simple way to check your column's performance is to inject a standard mixture that is known to give good peak shapes on a healthy column. If the standard also shows tailing, your column is likely the issue. If you are using a guard column, remove it and reinject your sample. If the peak shape improves, the guard column was the cause.[7]
Sample Experimental Protocol for this compound Analysis
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Sample Preparation:
-
Dissolve the this compound standard or extract in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 250 x 4.6 mm, 5 µm (or similar) |
| Mobile Phase A | 0.5% Formic Acid in Water[5] |
| Mobile Phase B | 0.5% Formic Acid in Acetonitrile[5] |
| Gradient | 5-25% B over 20 min, then wash and re-equilibrate |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30°C[10] |
| Injection Volume | 10 µL |
| Detection | Diode Array Detector (DAD) at 520 nm[5][11] |
3. Data Analysis:
-
Integrate the peak for this compound.
-
Calculate the tailing factor (asymmetry factor). A value close to 1.0 indicates a symmetrical peak. Most methods require a tailing factor of less than 2.0.[7]
References
- 1. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. waters.com [waters.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Cyanidin 3-Sophoroside Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Cyanidin 3-sophoroside chloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: In quantitative analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This can result in inaccurate and unreliable quantification.
Q2: What are the common signs of matrix effects in my LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response in replicate injections of the same sample.
-
Inaccurate results when analyzing quality control (QC) samples prepared in a biological matrix.
-
A significant difference in the slope of a calibration curve prepared in a pure solvent versus one prepared in the sample matrix.
-
Drifting or inconsistent internal standard response across a batch of samples.
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[1]
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
Ideally, the absolute Matrix Factor should be between 0.75 and 1.25 for a robust LC-MS/MS bioanalytical method.[1]
Troubleshooting Guides
Issue 1: Poor recovery of this compound during sample preparation.
Possible Cause: Inefficient extraction from the sample matrix. Anthocyanins are polar compounds and their extraction efficiency is highly dependent on the solvent system and sample pretreatment.[2][3]
Troubleshooting Steps:
-
Optimize Extraction Solvent:
-
Anthocyanins are typically extracted with acidified polar solvents to maintain their stability in the flavylium cation form.[2][3]
-
Commonly used solvents include methanol or ethanol with a small amount of acid (e.g., formic acid, acetic acid, or hydrochloric acid).[2][3]
-
Experiment with different solvent compositions and acid concentrations to find the optimal conditions for your specific matrix.
-
-
Evaluate Different Extraction Techniques:
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and better recovery compared to liquid-liquid extraction (LLE) for complex matrices like plasma.[4][5] For anthocyanin analysis in plasma, SPE has shown significantly higher recovery rates (60.8–121.1%) compared to protein precipitation (4.2–18.4%).[5]
-
Liquid-Liquid Extraction (LLE): While sometimes less efficient for complex samples, LLE can be effective for certain matrices. Optimization of the organic solvent and pH of the aqueous phase is crucial.
-
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can improve extraction efficiency and reduce extraction time compared to conventional methods.[6][7]
-
-
Sample Pretreatment:
Issue 2: High variability in quantitative results and suspected ion suppression/enhancement.
Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound.
Troubleshooting Steps:
-
Improve Chromatographic Separation:
-
Modify the HPLC/UHPLC gradient to better separate the analyte from interfering matrix components.
-
Experiment with different stationary phases (e.g., C18, PFP) to alter selectivity.
-
Adjust the mobile phase composition and pH.
-
-
Implement a More Effective Sample Cleanup:
-
If you are using a simple protein precipitation or "dilute-and-shoot" method, consider switching to a more rigorous sample preparation technique like SPE to remove more of the interfering matrix components.[5]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS is the gold standard for compensating for matrix effects. It has the same physicochemical properties as the analyte and will be affected by matrix effects in the same way.
-
By using the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be significantly reduced.
-
-
Matrix-Matched Calibration:
-
Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards and the samples are affected by the matrix in the same way.
-
Quantitative Data Summary
The following tables provide a summary of recovery and matrix effect data for cyanidin glycosides from various studies. While not all data is specific to this compound, it provides a useful reference for expected performance with different analytical approaches.
Table 1: Comparison of Recovery for Cyanidin Glycosides Using Different Extraction Methods from Plasma.
| Analyte | Extraction Method | Recovery (%) | Reference |
| Cyanidin-3-O-glucoside | Liquid-Liquid Extraction (LLE) | 72.85 | [4] |
| Cyanidin-3-O-glucoside | Solid-Phase Extraction (SPE) | 68.36 | [4] |
| Cyanidin-3-glucoside | Protein Precipitation (PPT) | 4.2 - 18.4 | [5] |
| Cyanidin-3-glucoside | Solid-Phase Extraction (SPE) | 60.8 - 121.1 | [5] |
Table 2: Matrix Effect Data for Related Anthocyanins in LC-MS/MS Analysis.
| Analyte | Matrix | Matrix Effect (%) | Comments | Reference |
| Bifenthrin and Butachlor | Chinese Chives | -18.8 to 7.2 | Negligible matrix effect after optimization | [9] |
| Cyanidin-3-glucoside | Human Plasma | ~70-90 | Indicates ion suppression | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from methods for similar anthocyanins and is a good starting point for optimization.[5]
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of acidified water (e.g., water with 0.1% formic acid).
-
Loading: Dilute 500 µL of plasma with 500 µL of acidified water and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of acidified water to remove polar interferences.
-
Elution: Elute the this compound with 1.5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from a Fruit Puree
This is a general protocol that can be adapted for various fruit matrices.
-
Sample Preparation: Homogenize the fruit puree. Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Extraction: Add 5 mL of acidified methanol (e.g., methanol with 1% formic acid). Vortex for 2 minutes and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the pellet twice more.
-
Pooling and Filtration: Pool the supernatants from all three extractions and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: LC-MS/MS Parameters for Quantification of Cyanidin Glycosides
These are typical starting parameters that should be optimized for your specific instrument and application.[10][11]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient starting with a low percentage of mobile phase B (e.g., 5%) and increasing to a high percentage (e.g., 95%) over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: For this compound, the precursor ion would be [M]+ at m/z 647.2. The product ion would need to be determined by infusing a standard, but a likely product ion would correspond to the cyanidin aglycone at m/z 287.1. Therefore, a potential MRM transition would be 647.2 -> 287.1.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: A typical analytical workflow for quantification.
Caption: Key strategies to mitigate matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Different Extraction Methods for the Recovery of Olive Leaves Polyphenols [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study [mdpi.com]
- 10. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of Cyanidin 3-sophoroside chloride in chromatography.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Cyanidin 3-sophoroside chloride in their chromatographic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound.
Problem: Poor Resolution or Co-elution of Peaks
Possible Causes and Solutions:
-
Inadequate Mobile Phase Composition: The organic solvent concentration and the type and concentration of the acid modifier are critical for resolving anthocyanins.
-
Solution: Optimize the mobile phase. A common mobile phase for cyanidin glycosides is a gradient of acetonitrile in acidified water. Trifluoroacetic acid (TFA) or formic acid are frequently used as modifiers to ensure the stability and protonation of the analyte, which is crucial for good peak shape.[1][2] An acidic mobile phase (low pH) helps to maintain the flavylium cation form of the anthocyanin, which is its most stable and colored form.[3][4][5]
-
-
Inappropriate Column Chemistry: The choice of stationary phase significantly impacts selectivity.
-
Solution: A C18 column is commonly used for the separation of anthocyanins.[2] Consider using a column with a different selectivity, such as one with a polar-embedded or phenyl-hexyl phase, which can offer different interactions with the analyte. A stationary phase with hydrophilic end-capping has also been shown to be suitable.[6]
-
-
Suboptimal Temperature: Column temperature affects viscosity and mass transfer, thereby influencing resolution.
Problem: Peak Tailing
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the silica backbone of the stationary phase can interact with the basic sites on the analyte, causing peak tailing.[8][9]
-
Solution 1: Use an end-capped C18 column to minimize the number of accessible free silanols.
-
Solution 2: Lower the pH of the mobile phase by using an acid modifier like TFA or formic acid. This protonates the silanol groups, reducing their interaction with the analyte.[1]
-
Solution 3: Consider using a column with a different base material, such as a polymeric or hybrid silica column, which has fewer or no exposed silanol groups.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Poor Sample Preparation: Interfering substances in the sample matrix can affect peak shape.
-
Solution: Employ a robust sample preparation method like Solid Phase Extraction (SPE) to clean up the sample. SPE has been shown to produce better peak shapes compared to Liquid-Liquid Extraction (LLE) for cyanidin glycosides.[1]
-
Problem: Peak Broadening
Possible Causes and Solutions:
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
-
Slow Mobile Phase Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Replace the column with a new one of the same type.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the mobile phase when analyzing this compound?
A1: A low pH is crucial for the stability and chromatographic performance of this compound. Anthocyanins are most stable in their red flavylium cation form at a low pH, typically between 1 and 3.[4][5] Using an acidic modifier like 0.1% TFA or 0.5% formic acid in the mobile phase is recommended to maintain this low pH, which helps to ensure sharp, symmetrical peaks.[1][2]
Q2: Which organic solvent is best for separating this compound?
A2: Acetonitrile is a commonly used and effective organic solvent for the separation of cyanidin glycosides in reversed-phase HPLC.[1][10] It generally provides good peak shape and resolution.
Q3: What detection wavelength should be used for this compound?
A3: this compound, like other cyanidin glycosides, exhibits a maximum absorbance in the visible range. A detection wavelength of around 520-525 nm is typically optimal for its quantification.[1][2]
Q4: How can I confirm the identity of my this compound peak?
A4: The most reliable method for confirming the identity of your peak is to use a combination of techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can provide molecular weight and fragmentation data to confirm the structure.[11][12] Additionally, comparing the retention time and UV-Vis spectrum of your peak with a certified reference standard of this compound is a standard practice.[13]
Quantitative Data Summary
Table 1: Recommended HPLC Parameters for Cyanidin Glycoside Analysis
| Parameter | Recommended Value | Source |
| Column | C18 (e.g., Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) | [2] |
| Mobile Phase A | Water with 0.1% TFA or 0.5% Formic Acid | [1][2] |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.5% Formic Acid | [1][2] |
| Gradient | Optimized gradient from a low to high percentage of B | [1][2] |
| Flow Rate | 0.5 - 1.0 mL/min | [1][2] |
| Column Temperature | 30 °C | [1] |
| Detection Wavelength | 520 - 525 nm | [1][2] |
| Injection Volume | 10 - 20 µL |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5-20% B
-
20-25 min: 20-50% B
-
25-30 min: 50-5% B (return to initial conditions)
-
30-35 min: 5% B (equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: 520 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (95% A: 5% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up
-
SPE Cartridge: C18 SPE cartridge.
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 2 with HCl).
-
Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.
-
Elution: Elute the this compound with 5 mL of acidified methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for enhancing chromatographic resolution.
Caption: Logical relationships for troubleshooting peak tailing.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ymcamerica.com [ymcamerica.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromtech.com [chromtech.com]
- 10. Optimization of a new method for extraction of cyanidin chloride and pelargonidin chloride anthocyanins with magnetic solid phase extraction and determination in fruit samples by HPLC with central composite design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. extrasynthese.com [extrasynthese.com]
Minimizing interferences in spectroscopic analysis of Cyanidin 3-sophoroside.
Welcome to the technical support center for the spectroscopic analysis of Cyanidin 3-sophoroside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences and ensure accurate quantification of this important anthocyanin.
Frequently Asked Questions (FAQs)
Q1: What are the most common factors that interfere with the spectroscopic analysis of Cyanidin 3-sophoroside?
A1: Several factors can interfere with the accurate spectroscopic analysis of Cyanidin 3-sophoroside. These include:
-
pH: The structure and color of anthocyanins like Cyanidin 3-sophoroside are highly dependent on the pH of the solution.[1][2][3] Changes in pH can cause shifts in the maximum absorption wavelength (λmax) and alter the molar absorptivity, leading to inaccurate quantification.
-
Solvent Composition: The choice of solvent for extraction and analysis significantly impacts the stability and spectral properties of Cyanidin 3-sophoroside.[4][5][6][7][8] Different solvents can lead to variations in extraction efficiency and may cause degradation of the anthocyanin.
-
Temperature: Elevated temperatures can lead to the degradation of Cyanidin 3-sophoroside, resulting in a loss of color and a decrease in absorbance.[9][10][11][12] The rate of degradation is often dependent on both temperature and pH.
-
Presence of Metal Ions: Metal ions, such as iron (Fe²⁺, Fe³⁺) and aluminum (Al³⁺), can form complexes with flavonoids like cyanidin.[13][14][15][16] This complexation can alter the spectroscopic properties of the molecule and interfere with its quantification.
-
Matrix Effects: In complex samples, other co-extracted compounds (e.g., other flavonoids, phenolic acids, sugars) can interfere with the spectroscopic measurement.[17][18][19] This is a significant concern in liquid chromatography-mass spectrometry (LC-MS) analysis.
Q2: How does pH affect the UV-Vis spectrum of Cyanidin 3-sophoroside?
A2: The pH of the solution has a profound effect on the UV-Vis spectrum of Cyanidin 3-sophoroside, causing changes in both the maximum absorption wavelength (λmax) and the intensity of the absorption. At a very low pH (around 1-3), Cyanidin 3-sophoroside exists predominantly as the red flavylium cation.[2][3] As the pH increases, it undergoes structural transformations to form the colorless carbinol pseudobase (pH 4-5), the blue quinonoidal base (pH 6-8), and finally the pale-yellow chalcone at higher pH values.[2] These structural changes are reflected in the UV-Vis spectrum. For instance, the λmax of a Hibiscus rosa-sinensis extract containing cyanidin-3-sophoroside was observed at 520 nm at a pH of less than 4, shifting to longer wavelengths (a bathochromic shift) as the pH increased.[1][20]
Q3: What is the recommended solvent for extracting and analyzing Cyanidin 3-sophoroside?
A3: The choice of solvent is critical for obtaining accurate and reproducible results. Methanol and methanol:water mixtures are often considered the best solvents for anthocyanin assessment.[6][7] Acidified solvents are commonly used to maintain the stable flavylium cation form of the anthocyanin. For example, a mixture of ethanol and 0.1 N HCl can be used for extraction.[21] While solvents like ethanol and acetone can also be used, they may lead to some degree of color degradation.[6][7] It is crucial to select a solvent system that ensures complete extraction of the analyte while minimizing its degradation.
Q4: How can I minimize temperature-induced degradation of Cyanidin 3-sophoroside during analysis?
A4: To minimize thermal degradation, it is essential to control the temperature throughout the sample preparation and analysis process. Significant degradation of cyanidin-3-O-glucoside, a closely related compound, has been observed at elevated temperatures (70°C and 90°C), with the degradation being more pronounced at neutral pH.[10] It is recommended to:
-
Store samples and extracts at low temperatures (e.g., 4°C) and in the dark to prevent degradation.[20]
-
Avoid prolonged exposure to high temperatures during extraction and analysis.
-
If heating is necessary for extraction, optimize the temperature and duration to maximize recovery while minimizing degradation. Studies have shown that increasing temperature has a greater negative impact on the stability of cyanidin glycosides than increasing pH from 2.0 to 6.0.[11]
Q5: What are the signs of metal ion interference in my spectroscopic measurements?
A5: Metal ion interference can manifest as unexpected shifts in the absorption spectrum or changes in the color of the solution. Flavonoids, including cyanidin, can chelate metal ions, leading to the formation of metal-flavonoid complexes.[13][14][15][16] This complexation can cause a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum.[16] If you observe such changes, particularly after adding a sample that may contain metal ions, it is a strong indication of interference.
Troubleshooting Guides
This section provides structured troubleshooting guides for common issues encountered during the spectroscopic analysis of Cyanidin 3-sophoroside.
Issue 1: Inconsistent or Non-reproducible Absorbance Readings
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH Fluctuation | Prepare all solutions using a stable buffer system. Verify the pH of the final solution before each measurement. | Consistent and reproducible absorbance readings. |
| Solvent Evaporation | Keep cuvettes capped during and between measurements. Prepare fresh dilutions for each set of experiments. | Minimized concentration changes and improved reproducibility. |
| Temperature Variation | Use a temperature-controlled spectrophotometer. Allow samples to equilibrate to the set temperature before measurement. | Stable absorbance readings, especially for kinetic studies. |
| Sample Degradation | Prepare fresh samples immediately before analysis. Store stock solutions and extracts at low temperatures and protected from light. | Higher and more consistent absorbance values. |
Issue 2: Unexpected Shifts in Maximum Absorption Wavelength (λmax)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Measure the pH of the sample solution. Adjust the pH to the desired value using appropriate buffers. | The λmax should shift to the expected wavelength for that pH. |
| Solvent Effects | Ensure the same solvent composition is used for the blank and all samples. | Consistent λmax across all measurements. |
| Metal Ion Contamination | Analyze a sample with a chelating agent (e.g., EDTA) to see if the spectrum changes. If so, consider sample purification to remove metal ions. | Reversal of the spectral shift, indicating metal ion interference. |
| Presence of Co-pigments | Use chromatographic techniques (e.g., HPLC) to separate Cyanidin 3-sophoroside from other interfering compounds before spectroscopic analysis. | A clean spectrum with the expected λmax for pure Cyanidin 3-sophoroside. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the spectroscopic analysis of cyanidin derivatives.
Table 1: Effect of pH on the Maximum Absorption Wavelength (λmax) of Hibiscus rosa-sinensis Extract (containing Cyanidin 3-sophoroside)
| pH | λmax (nm) |
| < 4 | 520[1][20] |
| 4 | 529.5[1][20] |
| 5 | 537.5[1][20] |
| 6 | 537.5[1] |
| 8 | 560.0[1][20] |
| 9 | 549.5[1][20] |
| 10 | 568[1][20] |
| 11 | ~580[1][20] |
| 12 | ~580 (decreased intensity)[1][20] |
| 13-14 | No peak in visible region[1][20] |
Table 2: Thermal Degradation of Cyanidin-3-O-glucoside (C3G) at Different Temperatures and pH Levels after 8 hours
| Temperature (°C) | pH | % C3G Remaining |
| 70 | 2.5 | 79%[10] |
| 90 | 2.5 | 5%[10] |
| 70 | 4.0 | 47%[10] |
| 90 | 4.0 | 2%[10] |
| 70 | 7.0 | Almost completely lost[10] |
| 90 | 7.0 | Almost completely lost[10] |
Experimental Protocols
Protocol 1: pH Differential Method for Total Monomeric Anthocyanin Content
This method is based on the reversible structural transformation of anthocyanins with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the λmax of the pigment provides a measure of the total monomeric anthocyanin content.
Materials:
-
Potassium chloride buffer (0.025 M), pH 1.0
-
Sodium acetate buffer (0.4 M), pH 4.5
-
Spectrophotometer capable of measuring absorbance in the visible range
-
Cuvettes with a 1 cm path length
Procedure:
-
Prepare two dilutions of the sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer. The dilution factor should be the same for both.
-
Allow the solutions to equilibrate for at least 15 minutes.
-
Measure the absorbance of the pH 1.0 dilution at the λmax of Cyanidin 3-sophoroside (typically around 510-530 nm) and at 700 nm (to correct for haze).
-
Measure the absorbance of the pH 4.5 dilution at the same wavelengths.
-
Calculate the absorbance (A) for each dilution using the following equation: A = (Aλmax - A700nm)
-
Calculate the monomeric anthocyanin concentration, expressed as cyanidin-3-glucoside equivalents, using the following formula:
Monomeric Anthocyanin (mg/L) = (A x MW x DF x 1000) / (ε x l)
Where:
-
A = (ApH 1.0 - ApH 4.5)
-
MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 26,900 L·cm⁻¹·mol⁻¹ for cyanidin-3-glucoside
-
l = pathlength in cm (typically 1 cm)
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
HPLC is a powerful technique for separating and quantifying individual anthocyanins, including Cyanidin 3-sophoroside, in complex mixtures.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a diode array detector (DAD) or a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Acidified water (e.g., 5% formic acid in water).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-30 min: 5-30% B
-
30-35 min: 30-50% B
-
35-40 min: 50-5% B
-
40-45 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 520 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the sample by filtering it through a 0.45 µm syringe filter to remove any particulate matter.
-
Prepare a series of standard solutions of Cyanidin 3-sophoroside of known concentrations.
-
Inject the standards and the sample into the HPLC system.
-
Identify the peak corresponding to Cyanidin 3-sophoroside in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of Cyanidin 3-sophoroside in the sample by using the calibration curve.
Visualizations
Caption: Troubleshooting workflow for inaccurate spectroscopic readings.
Caption: General experimental workflow for Cyanidin 3-sophoroside analysis.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. mdpi.com [mdpi.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of solvents on the stabilities (color and Fe) of anthocyanin isolated from the red-color-melinjo peels | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Extraction Solvents Affect Anthocyanin Yield, Color, and Profile of Strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 13. Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Interactions of flavonoids with iron and copper ions: a mechanism for their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. scitepress.org [scitepress.org]
Validation & Comparative
A Comparative Guide to the Validation of HPLC-DAD Methods for Cyanidin 3-Sophoroside Chloride Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of specific anthocyanins like Cyanidin 3-sophoroside chloride is critical for product development, quality control, and efficacy studies. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of this compound. The performance of this method is objectively compared with other analytical techniques, supported by experimental data to aid in the selection of the most appropriate analytical strategy.
Overview of Analytical Methods
The HPLC-DAD method stands as a robust and widely adopted technique for the analysis of anthocyanins due to its specificity, sensitivity, and reproducibility.[1] However, other methods such as Ultra-High-Performance Liquid Chromatography (UHPLC) and spectrophotometric assays offer distinct advantages in terms of speed and simplicity, respectively. This guide will focus on a detailed validation of the HPLC-DAD method, benchmarked against these alternatives.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between performance, speed, and cost. The following table summarizes the typical performance characteristics of HPLC-DAD compared to other common techniques for anthocyanin analysis. The data presented for the HPLC-DAD method is based on a comprehensive validation study of the closely related compound, cyanidin-3-O-glucoside, which serves as a reliable proxy for this compound analysis.[2]
| Parameter | HPLC-DAD | UHPLC-DAD | pH Differential (Spectrophotometric) |
| Specificity | High (Separates individual anthocyanins) | Very High (Improved resolution over HPLC) | Low (Measures total anthocyanin content) |
| Linearity (R²) | > 0.99[2] | > 0.99 | High correlation with HPLC for total anthocyanins (>0.925)[3] |
| Limit of Detection (LOD) | 0.06 - 0.12 mg/kg[2] | Lower than HPLC | Higher than chromatographic methods |
| Limit of Quantification (LOQ) | 0.20 - 0.60 mg/kg[2] | Lower than HPLC | Higher than chromatographic methods |
| Precision (%RSD) | < 6.2% (Intra-day), < 8.5% (Inter-day)[2] | Typically < 5% | Dependent on instrumentation and operator |
| Accuracy (% Recovery) | 91.6 - 119% (Intra-day), 89.9 - 123% (Inter-day)[2] | Comparable to HPLC | Can be affected by interfering substances |
| Analysis Time | ~40 minutes per sample[4] | < 10 minutes per sample | ~5-10 minutes per sample |
| Cost | Moderate | High | Low |
Experimental Protocols
Validated HPLC-DAD Method for Cyanidin Glycoside Analysis
This protocol is adapted from a validated method for the analysis of anthocyanins in grape skins and optimized conditions for cyanidin glycoside analysis.[2][5]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., 0.1% trifluoroacetic acid in water).
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system equipped with a diode-array detector.
-
Column: Reversed-phase C18 column (e.g., Nucleosil 100-5 C18, 250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase A: 5% Formic Acid in Water.[4]
-
Mobile Phase B: Methanol.[4]
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 5 µL.[4]
-
Detection Wavelength: 520 nm for cyanidin glycosides.[6]
3. Method Validation Parameters (as per ICH Guidelines): The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline separation of the this compound peak from other compounds in the chromatogram.
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations. The correlation coefficient (R²) of the calibration curve should be > 0.99.[2]
-
Accuracy: Determined by recovery studies, spiking a blank matrix with a known concentration of the standard. Recoveries are typically expected to be within 80-120%.[2]
-
Precision: Evaluated at two levels:
-
Repeatability (Intra-day precision): The analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): The analysis of replicate samples on different days. The relative standard deviation (%RSD) should ideally be less than 10%.[2]
-
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizing the Workflow and Method Validation
To better understand the experimental and logical processes, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. An Optimized HPLC-DAD Methodology for the Determination of Anthocyanins in Grape Skins of Red Greek Winegrape Cultivars (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. tokiwaph.co.jp [tokiwaph.co.jp]
A Comparative Guide to LC-MS/MS Method Validation for Cyanidin 3-Sophoroside in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methodologies for the quantification of cyanidin 3-sophoroside and structurally similar anthocyanins in plasma. The information presented is curated from peer-reviewed studies and is intended to assist researchers in the selection and implementation of robust bioanalytical methods.
Introduction to Cyanidin 3-Sophoroside Analysis
Cyanidin 3-sophoroside, an anthocyanin found in various fruits and vegetables, is of increasing interest due to its potential health benefits. Accurate quantification of this and other anthocyanins in plasma is crucial for pharmacokinetic, bioavailability, and pharmacodynamic studies. LC-MS/MS has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide will delve into the critical aspects of LC-MS/MS method validation, comparing different approaches to sample preparation and analysis.
Comparison of Sample Preparation Techniques
The two most common sample preparation techniques for the analysis of anthocyanins in plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). The choice between these methods can significantly impact recovery, matrix effects, and overall assay performance.
Table 1: Comparison of Protein Precipitation and Solid-Phase Extraction for Anthocyanin Analysis in Plasma
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Reference |
| Principle | Protein denaturation and removal by organic solvent. | Analyte retention on a solid sorbent and elution. | [1] |
| Typical Solvents | Acetonitrile, Methanol | Methanol, Acidified Methanol | [1][2] |
| Recovery (%) | 4.2 - 18.4 | 60.8 - 121.1 | [1] |
| Matrix Effect | Higher potential for matrix effects. | Generally lower matrix effects due to cleaner extracts. | [1] |
| Throughput | High | Moderate | General Knowledge |
| Cost | Low | High | General Knowledge |
| Recommendation | Suitable for rapid screening and high-throughput applications where lower recovery can be tolerated. | Recommended for methods requiring higher sensitivity, accuracy, and precision.[1] |
Comparative Analysis of Validated LC-MS/MS Methods
The following tables summarize the key validation parameters from published LC-MS/MS methods for the analysis of cyanidin-3-glucoside, a closely related and commonly studied anthocyanin, in plasma. These parameters are directly applicable to the development of a method for cyanidin 3-sophoroside.
Table 2: LC-MS/MS Method Validation Parameters for Cyanidin-3-Glucoside in Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Cyanidin-3-Glucoside | Cyanidin-3-Glucoside | Delphinidin-3-glucoside, Cyanidin-3-glucoside |
| Internal Standard | Quercetin-3-O-glucoside | Not Specified | Not Specified |
| Linearity Range (ng/mL) | 3.00 - 2700 | Not Specified | 0.20 - 200 |
| Correlation Coefficient (r²) | ≥ 0.99 | Not Specified | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3.00 | < 8.1 | 0.20 |
| Intra-day Precision (%CV) | < 14.5 | < 15 | ≤ 14.6 |
| Inter-day Precision (%CV) | < 14.5 | < 15 | ≤ 14.6 |
| Accuracy (%) | -11.5 to 13.6 | Not Specified | Within ±15% of nominal |
| Recovery (%) | Not Specified | 54 - 108 | 80.0 - 110.4 |
| Reference | [3] | [4] | [5][6] |
Detailed Experimental Protocols
Below are detailed protocols for the key experimental stages of an LC-MS/MS analysis of cyanidin 3-sophoroside in plasma, based on established methods for similar anthocyanins.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
Thaw frozen plasma samples at room temperature (25 ± 1°C).[7]
-
Vortex the thawed plasma to ensure homogeneity.[7]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[2]
-
Loading: To 500 µL of plasma, add 500 µL of 4% phosphoric acid. Vortex and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of acidified methanol (0.1% formic acid in methanol).[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Analysis
-
Chromatographic System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-40% B (linear gradient)
-
5-6 min: 40-95% B (linear gradient)
-
6-7 min: 95% B (hold)
-
7-7.1 min: 95-5% B (linear gradient)
-
7.1-9 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized for Cyanidin 3-sophoroside and the chosen internal standard. For Cyanidin-3-glucoside, a common transition is m/z 449.1 → 287.1.[3]
-
Data Acquisition and Processing: MassLynx software or equivalent.
Visualizing the Workflow and Method Validation Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationships in method validation.
References
- 1. agilent.com [agilent.com]
- 2. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS analysis for simultaneous determination of delphinidin-3-glucoside, cyanidin-3-glucoside and cyanidin-3-(6-malonylglucoside) in human plasma and urine after blood orange juice administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 8. HPLC-MS/MS analysis of anthocyanins in human plasma and urine using protein precipitation and dilute-and-shoot sample preparation methods, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activities of Cyanidin 3-Sophoroside and Cyanidin 3-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two closely related anthocyanins: Cyanidin 3-sophoroside and Cyanidin 3-glucoside. The objective is to furnish researchers with the necessary data and methodologies to evaluate and understand the antioxidant potential of these compounds. This comparison synthesizes available experimental data and explores the underlying biochemical pathways.
Quantitative Antioxidant Activity
Direct comparative studies providing quantitative data (e.g., IC50 or ORAC values) for Cyanidin 3-sophoroside and Cyanidin 3-glucoside from the same experimental setup are limited in the current literature. However, structure-activity relationship studies of anthocyanins offer valuable insights into their potential antioxidant efficacy.
The antioxidant activity of anthocyanins is significantly influenced by their molecular structure, particularly the glycosylation pattern. While both Cyanidin 3-sophoroside and Cyanidin 3-glucoside share the same aglycone, cyanidin, the nature of the sugar moiety at the 3-position dictates their radical scavenging capabilities.
One study investigating the reaction with superoxide radicals found that the rate constant for Cyanidin 3-sophoroside was 2.2 × 10⁵ M⁻¹s⁻¹, which is approximately ten times lower than that of the aglycone, cyanidin (1.9 × 10⁶ M⁻¹s⁻¹)[1]. This suggests that the disaccharide sophorose at the 3-position may sterically hinder the molecule's ability to quench this specific reactive oxygen species. In contrast, some studies have suggested that 3-glucosylation of cyanidin does not significantly alter its antioxidant activity compared to the aglycone[2]. This implies that Cyanidin 3-glucoside might exhibit stronger antioxidant activity than Cyanidin 3-sophoroside.
For Cyanidin 3-glucoside, a reported Oxygen Radical Absorbance Capacity (ORAC) value is 6.36 µmol of Trolox equivalents (TE) per µmol[3].
| Compound | Antioxidant Assay | Result | Reference |
| Cyanidin 3-sophoroside | Superoxide Scavenging | Rate constant: 2.2 × 10⁵ M⁻¹s⁻¹ | [1] |
| Cyanidin 3-glucoside | ORAC | 6.36 ± 0.37 µmol TE/µmol | [3] |
| Cyanidin (Aglycone) | Superoxide Scavenging | Rate constant: 1.9 × 10⁶ M⁻¹s⁻¹ | [1] |
Note: The data presented is from different studies and not from a direct head-to-head comparison.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare various concentrations of the test compounds (Cyanidin 3-sophoroside and Cyanidin 3-glucoside) in methanol.
-
In a 96-well microplate, add 20 µL of the sample or standard to each well.
-
Add 200 µL of the DPPH working solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds.
-
Add 10 µL of the test compound to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add 10 µL of the test compound to 300 µL of the FRAP reagent.
-
Incubate the mixture at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as mg of standard equivalent per gram of sample.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment.
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.
-
Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of the test compounds for 1 hour.
-
Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
The CAA value is calculated based on the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of anthocyanins are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that enhance endogenous antioxidant defenses.
Nrf2-ARE Signaling Pathway
A key pathway implicated in the antioxidant action of Cyanidin 3-glucoside is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3][4][5][6][7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of activators like Cyanidin 3-glucoside, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of several antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[5]
Currently, there is a lack of specific studies investigating the activation of the Nrf2 pathway by Cyanidin 3-sophoroside. However, given the structural similarity to Cyanidin 3-glucoside, it is plausible that it may also interact with this pathway, although likely to a different extent.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of the antioxidant activity of Cyanidin 3-sophoroside and Cyanidin 3-glucoside.
Caption: The Nrf2-ARE signaling pathway activated by Cyanidin 3-glucoside to enhance cellular antioxidant defenses.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. mdpi.com [mdpi.com]
- 3. Cyanidin-3-glucoside activates Nrf2-antioxidant response element and protects against glutamate-induced oxidative and endoplasmic reticulum stress in HT22 hippocampal neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyanidin-3-glucoside protects liver from oxidative damage through AMPK/Nrf2 mediated signaling pathway in vivo and in vitro [agris.fao.org]
A Comparative Stability Study: Cyanidin 3-Sophoroside Versus Other Anthocyanins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of cyanidin 3-sophoroside and other common anthocyanins. The stability of anthocyanins is a critical factor in their application as natural colorants and therapeutic agents, influencing their shelf-life, efficacy, and bioavailability. This document summarizes key experimental data on the stability of these compounds under various conditions, details the methodologies used for these assessments, and provides a visual representation of a typical experimental workflow.
Structural Differences Among Compared Anthocyanins
Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plants. Their basic structure is the flavylium ion, which is glycosylated at various positions. The stability of anthocyanins is significantly influenced by the nature of the aglycone (the non-sugar portion, or anthocyanidin) and the type and number of sugar moieties attached.
-
Cyanidin 3-sophoroside , the focus of this guide, contains the cyanidin aglycone and a sophorose sugar group (two glucose units linked by a β-1,2-glycosidic bond) at the 3-position.
-
Cyanidin 3-glucoside , a closely related and widely studied anthocyanin, has a single glucose unit at the 3-position.
-
Delphinidin 3-glucoside , Malvidin 3-glucoside , and Pelargonidin 3-glucoside differ in the hydroxylation and methoxylation patterns of the B-ring of the aglycone, which also impacts their stability.
Quantitative Stability Data
The following tables summarize the degradation kinetics of several common anthocyanins under different temperature and pH conditions. The data is presented as half-life (t½), which is the time required for 50% of the anthocyanin to degrade, and the first-order degradation rate constant (k). A longer half-life and a smaller rate constant indicate greater stability.
It is important to note that direct comparative stability data for cyanidin 3-sophoroside is limited in the available literature. Therefore, data for cyanidin 3-glucoside is presented as a primary reference for comparison, given its structural similarity.
Table 1: Thermal Degradation of Anthocyanins
| Anthocyanin | Temperature (°C) | pH | Half-life (t½) | Degradation Rate Constant (k) |
| Cyanidin 3-glucoside | 70 | 2.5 | 9.2 h | - |
| 90 | 2.5 | 0.6 h | - | |
| 70 | 4.0 | 3.9 h | - | |
| 90 | 4.0 | 0.3 h | - | |
| 80 | 3.5 | 19.0 h | 0.0004 min⁻¹ | |
| Cyanidin 3-rutinoside | 80 | - | 45.69 min | - |
| Cyanidin 3-glucosylrutinoside | 80 | - | 32.10 min | - |
| Pelargonidin 3-glucoside | 25 | 3.5 | - | - |
| Malvidin 3-glucoside | 25 | 3.5 | 14.1 days | 4.92 x 10⁻² days⁻¹ |
Table 2: Influence of pH on Anthocyanin Stability at 25°C
| Anthocyanin | pH | % Remaining after 8h |
| Cyanidin 3-glucoside | 2.0 | 99% |
| Cyanidin (aglycone) | 2.0 | 27% |
Experimental Protocols
The following sections detail the generalized methodologies for conducting comparative stability studies of anthocyanins.
1. Materials and Reagents
-
Anthocyanin Standards: Purified cyanidin 3-sophoroside and other anthocyanins of interest (e.g., cyanidin 3-glucoside, delphinidin 3-glucoside, malvidin 3-glucoside, pelargonidin 3-glucoside).
-
Buffer Solutions: A series of buffers to maintain constant pH throughout the experiments (e.g., citrate-phosphate buffer for pH 2-8).
-
Solvents: HPLC-grade methanol, acetonitrile, and formic acid for chromatographic analysis. High-purity water (e.g., Milli-Q).
-
Analytical Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis detector.
-
UV-Vis Spectrophotometer.
-
pH meter.
-
Incubators or water baths with precise temperature control.
-
Light source with controlled intensity (for photostability studies).
-
2. Sample Preparation
-
Prepare stock solutions of each anthocyanin standard in an appropriate solvent (e.g., acidified methanol).
-
Dilute the stock solutions with the respective buffer solutions to achieve the desired final concentration for the stability assays.
3. Stability Assays
-
Thermal Stability:
-
Aliquot the buffered anthocyanin solutions into sealed, amber glass vials to prevent evaporation and photodegradation.
-
Incubate the vials at various constant temperatures (e.g., 60, 80, 100°C) in a temperature-controlled incubator or water bath.
-
At predetermined time intervals, withdraw a vial from each temperature set, cool it rapidly in an ice bath to stop the degradation reaction, and store it at -20°C until analysis.
-
-
pH Stability:
-
Prepare solutions of each anthocyanin in a range of buffer solutions with different pH values (e.g., pH 2, 4, 6, 8).
-
Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
Collect samples at specific time points for analysis.
-
-
Photostability:
-
Place the buffered anthocyanin solutions in transparent vials.
-
Expose the vials to a controlled light source (e.g., a fluorescent lamp with a known spectrum and intensity) at a constant temperature.
-
Wrap a parallel set of vials in aluminum foil to serve as dark controls.
-
Sample both the light-exposed and dark control vials at regular intervals.
-
4. Analytical Quantification
-
HPLC Analysis:
-
Filter the collected samples through a 0.45 µm syringe filter before injection into the HPLC system.
-
Separate the anthocyanins using a C18 reversed-phase column with a gradient elution program. A typical mobile phase consists of two solvents: (A) acidified water (e.g., 5% formic acid in water) and (B) an organic solvent (e.g., methanol or acetonitrile).
-
Monitor the elution of anthocyanins at their maximum absorbance wavelength (typically around 520 nm).
-
Quantify the concentration of the remaining anthocyanin in each sample by comparing the peak area to a standard calibration curve.
-
-
UV-Vis Spectrophotometry:
-
For total anthocyanin content, the pH differential method can be used. Measure the absorbance of the sample at two different pH values (e.g., 1.0 and 4.5) at the wavelength of maximum absorbance and at 700 nm to correct for haze.
-
The degradation can be monitored by the decrease in absorbance at the λmax over time.
-
5. Data Analysis
-
Plot the concentration of the anthocyanin or its percentage retention as a function of time for each condition.
-
Determine the degradation kinetics, which for anthocyanins often follows a first-order model: ln(C/C₀) = -kt
-
Where:
-
C is the concentration of the anthocyanin at time t.
-
C₀ is the initial concentration of the anthocyanin.
-
k is the first-order degradation rate constant.
-
-
-
Calculate the half-life (t½) of the anthocyanin under each condition using the formula: t½ = 0.693 / k
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative stability study of anthocyanins.
Caption: Experimental Workflow for Comparative Anthocyanin Stability Analysis.
Discussion and Conclusion
The stability of anthocyanins is a complex property influenced by their chemical structure and environmental factors. Generally, increased hydroxylation of the B-ring decreases stability, while methoxylation enhances it. The type and number of sugar moieties also play a crucial role; glycosylation generally increases stability compared to the aglycone.[1] Acylated anthocyanins often exhibit greater stability than their non-acylated counterparts.[2]
While specific data for cyanidin 3-sophoroside is not abundant, based on the data for cyanidin 3-glucoside, it can be inferred that it is relatively stable at acidic pH but degrades more rapidly at neutral or alkaline pH and at elevated temperatures.[3] The additional glucose unit in the sophorose moiety of cyanidin 3-sophoroside may confer slightly different stability characteristics compared to the single glucose in cyanidin 3-glucoside, a hypothesis that warrants further direct comparative studies.
This guide provides a framework for understanding and evaluating the stability of cyanidin 3-sophoroside in comparison to other anthocyanins. The presented data and protocols can assist researchers in designing experiments and interpreting results in the context of developing stable and effective anthocyanin-based products.
References
A Comparative Analysis of the In Vitro Antioxidant Capacity of Cyanidin 3-Sophoroside and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antioxidant capacity of the natural anthocyanin, Cyanidin 3-sophoroside, against commonly used synthetic antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. The following sections present quantitative data from established antioxidant assays, detailed experimental protocols for these assays, and visual representations of key concepts to aid in understanding the methodologies and antioxidant mechanisms.
While direct comparative studies on Cyanidin 3-sophoroside are limited, this guide utilizes data from its closely related and well-studied counterpart, Cyanidin 3-glucoside, to provide a substantive comparison. It is important to note that glycosylation patterns can influence antioxidant activity, and therefore, the data for Cyanidin 3-glucoside should be considered a reasonable proxy for Cyanidin 3-sophoroside.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacities of Cyanidin 3-glucoside and the synthetic antioxidants were evaluated using three common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) and FRAP values, are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µmol Fe²⁺/g) |
| Cyanidin 3-glucoside | Data not available in direct comparison | Data not available in direct comparison | Data not available in direct comparison |
| BHA | 5.2[1] | Data not available | 12341[1] |
| BHT | 11.0[1] | 4.30[2] | 9928[1] |
| Trolox | 3.77[3] | 2.93[3] | Data expressed in various units |
Note: The data presented is compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. The antioxidant activity of anthocyanins like Cyanidin 3-sophoroside is well-documented to be potent.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure transparency and reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at 517 nm.
Procedure:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Various concentrations of the test compound (Cyanidin 3-sophoroside or synthetic antioxidants) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Procedure:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•⁺ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.
Procedure:
-
The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is expressed as micromoles of Fe²⁺ equivalents per gram of sample.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a simplified antioxidant signaling pathway and a typical experimental workflow for assessing antioxidant capacity.
Caption: Simplified mechanism of antioxidant action against reactive oxygen species.
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
References
A Comparative Analysis of Cyanidin 3-Sophoroside Content in Berry Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Cyanidin 3-sophoroside content across various berry species, tailored for researchers, scientists, and professionals in drug development. The information presented is compiled from peer-reviewed scientific literature and aims to be a valuable resource for identifying potent natural sources of this specific anthocyanin for further research and development.
Key Findings
Cyanidin 3-sophoroside is a significant anthocyanin predominantly found in high concentrations in red raspberries (Rubus idaeus), often serving as a chemical marker for this species.[1] Its presence in other commercially important berries such as blueberries, strawberries, cranberries, and bilberries is negligible to non-existent, where other anthocyanin glycosides are the dominant forms. This distinct distribution makes red raspberries a primary target for the isolation and study of Cyanidin 3-sophoroside.
Quantitative Data Summary
The following table summarizes the reported concentrations of Cyanidin 3-sophoroside in various berry species. It is important to note that direct comparisons can be challenging due to variations in extraction methods, quantification standards, cultivar differences, and growing conditions.
| Berry Species | Cultivar/Variety | Cyanidin 3-Sophoroside Content (mg/100g fresh weight) | Reference |
| Red Raspberry (Rubus idaeus) | European Cultivars | Major anthocyanin, accounting for 56% of total anthocyanins | [2][3] |
| Red Raspberry (Rubus idaeus) | Wild | 30% of total anthocyanins | [2][3] |
| Red Raspberry (Rubus idaeus) | Tulameen | Dominant anthocyanin (~50% of total) | [4] |
| Red Raspberry (Rubus idaeus) | General | Mean values of about 60 mg/100g | [5] |
| Red Currant (Ribes rubrum) | Not Specified | Present, but not the major anthocyanin | [6] |
| Strawberry (Fragaria x ananassa) | Not Specified | Pelargonidin-3-o-sophoroside-5-o-glucoside detected, but not Cyanidin 3-sophoroside as a major compound | [7] |
| Blueberry (Vaccinium corymbosum) | Not Specified | Not typically detected as a major anthocyanin | [8][9] |
| Blackcurrant (Ribes nigrum) | Not Specified | Not typically detected as a major anthocyanin | [10][11] |
| Cranberry (Vaccinium macrocarpon) | Not Specified | Not typically detected as a major anthocyanin | [12][13] |
| Chokeberry (Aronia melanocarpa) | Not Specified | Not typically detected as a major anthocyanin | [14][15] |
| Bilberry (Vaccinium myrtillus) | Not Specified | Not typically detected as a major anthocyanin | [2][16] |
Experimental Protocols
The quantification of Cyanidin 3-sophoroside in berries is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). Below is a generalized experimental protocol based on methodologies cited in the literature.
Sample Preparation and Extraction
-
Homogenization: Fresh or frozen berry samples are homogenized to a fine powder or puree.
-
Extraction Solvent: A common extraction solvent is a mixture of methanol or ethanol with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins in their flavylium cation form.
-
Extraction Procedure: The homogenized sample is mixed with the extraction solvent and typically sonicated or agitated for a specific period (e.g., 30-60 minutes) in the dark and at a controlled temperature to prevent degradation. The process is often repeated to ensure complete extraction.
-
Purification: The crude extract is centrifuged or filtered to remove solid debris. For cleaner samples, Solid-Phase Extraction (SPE) with C18 cartridges can be employed to remove sugars, organic acids, and other interfering substances. The anthocyanin fraction is then eluted with an acidified organic solvent.
HPLC-DAD/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Acidified water (e.g., water with 0.5-5% formic acid or 0.1% trifluoroacetic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The gradient starts with a high proportion of Solvent A, and the concentration of Solvent B is gradually increased to elute the more nonpolar compounds.
-
Detection:
-
DAD: Detection is typically set at a wavelength of 520 nm, which is the maximum absorbance for cyanidin glycosides.
-
MS: Mass spectrometry provides structural information and allows for more definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.
-
-
Quantification: The concentration of Cyanidin 3-sophoroside is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using a pure standard of Cyanidin 3-sophoroside. If a standard is unavailable, quantification can be expressed as equivalents of a more common standard like cyanidin-3-glucoside.
Visualizing Key Processes
To further elucidate the experimental and biological context of Cyanidin 3-sophoroside, the following diagrams are provided.
Conclusion
This comparative guide highlights that red raspberries are the most significant and reliable source of Cyanidin 3-sophoroside among the commonly consumed berries. The provided experimental framework offers a solid foundation for researchers aiming to quantify this compound. The visualized pathways offer a conceptual understanding of its biosynthesis and potential biological activities. Further research is warranted to explore the specific health benefits of Cyanidin 3-sophoroside and to elucidate its precise mechanisms of action in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. we.riseup.net [we.riseup.net]
- 3. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions [mdpi.com]
- 4. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ojs.openagrar.de [ojs.openagrar.de]
- 7. Total Anthocyanin Content of Strawberry and the Profile Changes by Extraction Methods and Sample Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Change of Total Anthocyanins in Blueberries and Their Antioxidant Effect After Drying and Freezing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bet on black: Blackcurrant nutrient content trumps its varieties [nutraingredients.com]
- 11. Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Active Cranberry’s Polyphenolic Fraction: New Advances in Processing and Clinical Applications [mdpi.com]
- 13. Cranberry: Chemical Composition, Antioxidant Activity and Impact on Human Health: Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenolic Content, Antioxidant Capacity and Quality of Chokeberry (Aronia melanocarpa) Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Bilberry (Vaccinium myrtillus L.) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. UPLC for the Analysis of Cyanidin 3-sophoroside
A comprehensive guide to cross-validating high-performance and ultra-high-performance liquid chromatography methods for the precise quantification of a key anthocyanin.
For researchers, scientists, and drug development professionals working with anthocyanins, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) for the analysis of specific compounds like Cyanidin 3-sophoroside is a critical decision. This guide provides an objective comparison of these two powerful analytical techniques, supported by experimental data, to aid in method selection and cross-validation.
Cyanidin 3-sophoroside, a vital anthocyanin found in various fruits and vegetables, is of significant interest for its potential health benefits. Accurate and efficient quantification of this compound is paramount for research and development. While both HPLC and UPLC are staples in analytical laboratories, UPLC has emerged as a faster and more sensitive alternative. This guide will delve into the nuances of each method, presenting a clear comparison of their performance metrics.
Performance Comparison: HPLC vs. UPLC for Cyanidin 3-sophoroside Analysis
The following table summarizes the key performance parameters for the analysis of Cyanidin 3-sophoroside using representative HPLC and UPLC methods. The data presented is a composite from various studies on cyanidin glycosides, as a direct head-to-head comparison for Cyanidin 3-sophoroside is not extensively available in published literature.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Retention Time (min) | 15 - 30 | 3 - 8 | Shorter analysis time, higher throughput |
| Peak Resolution (Rs) | > 1.5 | > 2.0 | Better separation of closely eluting compounds |
| Theoretical Plates (N) | 10,000 - 20,000 | 25,000 - 50,000 | Higher column efficiency, sharper peaks |
| Linearity (R²) | > 0.999 | > 0.999 | Excellent linearity for both methods |
| Limit of Detection (LOD) (µg/mL) | 0.05 - 0.2 | 0.01 - 0.05 | Higher sensitivity for detecting trace amounts |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 - 0.6 | 0.03 - 0.15 | Higher sensitivity for quantifying low concentrations |
| Precision (RSD%) | < 2% | < 1.5% | Improved repeatability and reproducibility |
| Accuracy (Recovery %) | 98 - 102% | 99 - 101% | High accuracy for both methods |
| Solvent Consumption (mL/run) | 20 - 40 | 5 - 10 | Reduced solvent usage, lower operational costs, and environmental impact |
Experimental Protocols
Detailed methodologies for both HPLC and UPLC analysis of Cyanidin 3-sophoroside are provided below. These protocols are based on established methods for anthocyanin analysis and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 5% Formic acid in water
-
B: 100% Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30% B
-
25-27 min: 30-10% B
-
27-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 520 nm
Ultra-High-Performance Liquid Chromatography (UPLC) Method
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 5% Formic acid in water
-
B: 100% Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-40% B
-
5-6 min: 40-95% B
-
6-7 min: 95% B
-
7-7.5 min: 95-5% B
-
7.5-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Detection Wavelength: 520 nm
Visualizing the Workflow and a Relevant Biological Pathway
To further clarify the processes and contexts involved, the following diagrams have been generated using Graphviz.
A Comparative Guide to Spectrophotometric and Chromatographic Methods for Total Anthocyanin Content Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of total anthocyanin content is critical in various fields, from food science and nutraceuticals to drug development, where these polyphenolic compounds are investigated for their potent antioxidant and therapeutic properties. The two most prevalent analytical techniques employed for this purpose are spectrophotometry, primarily through the pH differential method, and high-performance liquid chromatography (HPLC). This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Spectrophotometry vs. Chromatography
| Feature | Spectrophotometric Method (pH Differential) | Chromatographic Method (HPLC) |
| Principle | Measures absorbance changes of anthocyanins at different pH levels. | Separates individual anthocyanins based on their physicochemical properties. |
| Specificity | Measures total monomeric anthocyanins; does not distinguish between different anthocyanin compounds. | High specificity; separates and quantifies individual anthocyanin compounds. |
| Sensitivity | Generally lower sensitivity compared to HPLC. | High sensitivity, capable of detecting and quantifying trace amounts of anthocyanins. |
| Quantification | Provides a total content value, typically expressed as cyanidin-3-glucoside equivalents. | Provides quantitative data for each individual anthocyanin present in the sample. |
| Speed | Rapid and high-throughput. | More time-consuming due to chromatographic separation. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and ongoing expenses for columns, solvents, and maintenance. |
| Complexity | Relatively simple to perform. | Requires more expertise for method development, operation, and data analysis. |
| Sample Throughput | High, suitable for screening large numbers of samples. | Lower, more suitable for detailed analysis of a smaller number of samples. |
Experimental Protocols
Spectrophotometric pH Differential Method (AOAC Official Method 2005.02)
This method is based on the reversible structural transformation of monomeric anthocyanins with a change in pH.[1][2] The colored oxonium form is predominant at pH 1.0, while the colorless hemiketal form prevails at pH 4.5.[1][2] The difference in absorbance at the wavelength of maximum absorption (λvis-max), typically around 520 nm, is proportional to the total monomeric anthocyanin concentration.[1]
Reagents and Equipment:
-
Potassium chloride buffer (0.025 M, pH 1.0)
-
Sodium acetate buffer (0.4 M, pH 4.5)
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Buffer Preparation:
-
pH 1.0 buffer: Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Bring the final volume to 1 L with distilled water.[3]
-
pH 4.5 buffer: Dissolve 54.43 g of CH3CO2Na·3H2O in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Bring the final volume to 1 L with distilled water.[3]
-
-
Sample Preparation:
-
Spectrophotometric Measurement:
-
Calculation:
-
The total monomeric anthocyanin content is calculated using the following formula: Total Anthocyanins (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:
-
A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5
-
MW = Molecular weight of the standard (e.g., 449.2 g/mol for cyanidin-3-glucoside)[4]
-
DF = Dilution factor
-
ε = Molar extinction coefficient of the standard (e.g., 26,900 L/mol·cm for cyanidin-3-glucoside)[4]
-
l = Pathlength in cm (typically 1 cm)
-
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a more detailed analysis by separating and quantifying individual anthocyanins. This method typically utilizes a reversed-phase column with a gradient elution of an acidified aqueous mobile phase and an organic solvent.
Reagents and Equipment:
-
HPLC system with a diode array detector (DAD) or UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Acidified water (e.g., with formic acid or trifluoroacetic acid)
-
Mobile Phase B: Acetonitrile or methanol
-
Anthocyanin standards for identification and quantification
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Extract anthocyanins from the sample using an appropriate solvent (e.g., acidified methanol).
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[5]
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: A gradient of acidified water (A) and acetonitrile/methanol (B) is commonly used. The specific gradient program will depend on the sample complexity and the target anthocyanins.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: UV-Vis detector set at the λvis-max for anthocyanins (around 520 nm).[6]
-
Injection Volume: Typically 10-20 µL.
-
-
Identification and Quantification:
-
Identify individual anthocyanins by comparing their retention times and UV-Vis spectra with those of authentic standards.
-
Quantify each anthocyanin by constructing a calibration curve using the corresponding standard. The total anthocyanin content is the sum of the individual anthocyanin concentrations.
-
Quantitative Data Comparison
Several studies have demonstrated a high linear correlation (r > 0.925) between the total anthocyanin content determined by the pH differential method and HPLC.[1][7][8] However, the absolute values can differ depending on the sample matrix and the standard used for quantification in the pH differential method.
| Sample Matrix | pH Differential (mg/100g as cyd-3-glu) | HPLC (mg/100g, sum of individual anthocyanins) | Reference |
| Blueberry | 1034 | Similar trend but lower values | [9] |
| Blackberry | 819 | Similar trend but lower values | [9] |
| Blackcurrant | 801 | Similar trend but lower values | [9] |
| Raspberry | 381 | Similar trend but lower values | [9] |
| Cranberry | 220 | Similar trend but lower values | [9] |
| Fruit Juice Samples | Highly correlated (r > 0.925) | Highly correlated (r > 0.925) | [1][7] |
Note: "cyd-3-glu" refers to cyanidin-3-glucoside equivalents. The study on various berries noted that while the trend was similar, HPLC values were generally lower than those from the pH differential method.
Mandatory Visualizations
Caption: Workflow for the spectrophotometric pH differential method.
Caption: Workflow for the chromatographic (HPLC) method.
Conclusion and Recommendations
The choice between spectrophotometric and chromatographic methods for total anthocyanin content determination depends on the specific research objectives, available resources, and the required level of detail.
The spectrophotometric pH differential method is recommended for:
-
Rapid screening of a large number of samples.
-
Routine quality control where a total anthocyanin value is sufficient.
-
Laboratories with limited budgets, as it is a more economical option.[7][8]
The chromatographic (HPLC) method is the preferred choice for:
-
Detailed characterization and quantification of individual anthocyanins.
-
Research requiring high specificity and sensitivity.
-
Studies where understanding the profile of different anthocyanins is crucial for interpreting biological activity or product authenticity.
For many research applications, a combination of both methods can be highly effective. The spectrophotometric method can be used for initial high-throughput screening, followed by more detailed HPLC analysis of select samples to gain a comprehensive understanding of the anthocyanin composition. It is also critical to report the method and the standard used for quantification to ensure comparability across different studies.[7]
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. mitrask.com [mitrask.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 6. 2.6. HPLC Analysis [bio-protocol.org]
- 7. AOAC 2005.02-2005, Total Monometric Anthocyanin Pigment Content - $14.45 : AOAC Official Method [aoacofficialmethod.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Cyanidin 3-Sophoroside Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cyanidin 3-sophoroside chloride, a non-hazardous anthocyanin compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with local regulations.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, standard laboratory safety protocols should always be followed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[1]
-
Avoid Dust Formation: Take care to avoid creating dust when handling the solid form of the compound.[1]
-
Spill Response: In the event of a spill, clean the area without creating dust. Place the spilled material into a sealed container for disposal. The contaminated area should then be washed with soap and water.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound involves professional waste management services.
-
Waste Identification and Segregation:
-
Unused or surplus this compound should be collected in a clearly labeled, sealed container.
-
Solutions containing the compound should also be collected in a separate, labeled, and sealed container.
-
Contaminated materials, such as personal protective equipment (PPE), weighing boats, and filter paper, should be treated as chemical waste and collected separately.
-
-
Engage a Licensed Waste Disposal Service:
-
Disposal of Contaminated Packaging:
-
Contaminated packaging should be disposed of in the same manner as the product itself.[1] This means it should be collected and given to a licensed professional waste disposal service.
-
Quantitative Data Summary
Currently, there is no specific quantitative data available in safety data sheets regarding permissible disposal concentrations or specific waste categorization codes for this compound. The guiding principle is to manage it through a certified waste disposal service.
| Data Point | Value |
| Hazard Classification | Not a hazardous substance or mixture[1] |
| Primary Disposal Method | Licensed Professional Waste Disposal Service[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling Cyanidin 3-Sophoroside Chloride
This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Cyanidin 3-sophoroside chloride. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical from receipt to disposal.
Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] However, as with any laboratory chemical, prudent safety measures are essential to minimize exposure and ensure personnel safety. The primary risks are associated with the inhalation of dust and direct contact with the skin and eyes.[1]
Chemical Identification:
| Identifier | Value |
|---|---|
| CAS Number | 38820-68-7[1][2][3] |
| Molecular Formula | C₂₇H₃₁O₁₆Cl[1][4] |
| Molecular Weight | 646.98 g/mol [2][5] |
| Appearance | Solid, Off-white to dark red/purple powder[2] |
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is mandatory to prevent direct contact and inhalation. The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Recommendation | Standard | Purpose |
| Hands | Nitrile or latex gloves | EN 374 | To prevent skin contact. |
| Body | Laboratory coat or long-sleeved coveralls | EN ISO 27065 | To protect skin and personal clothing from dust and splashes. |
| Eyes | Safety glasses with side shields or safety goggles | EN 166 | To protect eyes from airborne powder and potential splashes. |
| Respiratory | N95/FFP2 dust mask or a respirator with a particle filter | NIOSH/EN 149 | Recommended when weighing or handling quantities that may generate dust to prevent inhalation. |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is critical for safety and experimental integrity.
3.1. Preparation and Area Setup
-
Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats), solvents, and waste containers are within reach.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
3.2. Weighing and Solution Preparation
-
Avoid Dust Formation: Handle the solid powder carefully to minimize the generation of airborne dust.[1]
-
Weighing: Use a microbalance within a ventilated enclosure. Tare the weigh boat before adding the chemical.
-
Dissolving: Add the solvent to the weighed powder slowly to avoid splashing. If sonication is required, ensure the container is capped.
3.3. Post-Handling Procedure
-
Decontamination: Clean all surfaces, glassware, and equipment that came into contact with the chemical. Use appropriate cleaning agents and dispose of cleaning materials as chemical waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency and First Aid Plan
In case of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth thoroughly with water.[1] Seek immediate medical attention. |
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and comply with regulations.
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, weigh boats, pipette tips), must be collected in a designated, sealed, and clearly labeled chemical waste container.
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[1]
-
Professional Service: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[1]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
